molecular formula C20H22N2S B1676290 Mequitazine CAS No. 29216-28-2

Mequitazine

Numéro de catalogue: B1676290
Numéro CAS: 29216-28-2
Poids moléculaire: 322.5 g/mol
Clé InChI: HOKDBMAJZXIPGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mequitazine is a member of phenothiazines.
This compound is a histamine H1 antagonist (antihistamine). It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for allergic disease.
RN given refers to parent cpd without isomeric designation;  structure

Propriétés

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine
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InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
Source PubChem
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InChI Key

HOKDBMAJZXIPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H22N2S
Source PubChem
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Related CAS

84992-84-7 (hydrochloride)
Record name Mequitazine [INN:BAN:DCF:JAN]
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DSSTOX Substance ID

DTXSID8023262
Record name Mequitazine
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Molecular Weight

322.5 g/mol
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Physical Description

Solid
Record name Mequitazine
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Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L
Record name SID56320321
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Description Aqueous solubility in buffer at pH 7.4
Record name Mequitazine
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CAS No.

29216-28-2
Record name Mequitazine
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Record name Mequitazine [INN:BAN:DCF:JAN]
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Melting Point

130.5 °C
Record name Mequitazine
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Record name Mequitazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mequitazine's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a phenothiazine derivative classified as a second-generation antihistamine, though some earlier literature may categorize it as a first-generation agent. Its primary mechanism of action is the potent and competitive antagonism of the histamine H1 receptor. This action effectively blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic reactions. Additionally, this compound exhibits notable anticholinergic activity through its binding to muscarinic receptors. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects primarily by acting as a competitive antagonist at histamine H1 receptors on effector cells located in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2][3] By binding to these receptors, this compound prevents the endogenous ligand, histamine, from binding and initiating the intracellular signaling cascade that leads to allergic symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1][4]

Signaling Pathway of Histamine H1 Receptor and its Blockade by this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G-proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

This compound, by competitively blocking the H1 receptor, prevents this entire signaling cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (Gq/11) Histamine->H1R Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation Ca2_release->NFkB_activation PKC->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription

Caption: this compound blocks the histamine-induced H1 receptor signaling pathway.

Anticholinergic Activity

This compound also demonstrates significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[6][7] This secondary mechanism of action can contribute to some of its therapeutic effects, such as reducing nasal and respiratory secretions, but also to potential side effects like dry mouth and blurred vision.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's binding affinities and functional antagonism.

Table 1: Receptor Binding Affinities of this compound

ReceptorLigandPreparationKi (nM)Reference
Muscarinic[3H]QNBBovine cerebral cortex5.0 - 38

Table 2: Functional Antagonism of this compound

ReceptorAgonistPreparationpA2 ValueAntagonistic ConcentrationReference
Histamine H1HistamineGuinea-pig ileum9.95 ± 0.44-[7]
MuscarinicAcetylcholineRat duodenum-10-7 M[7]

Pharmacokinetics

A summary of the pharmacokinetic parameters of this compound is provided in the table below.

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference
Peak Serum Concentration (Cmax)3.19 ± 1.70 ng/mL
Time to Peak Concentration (Tmax)5.67 ± 1.68 h
Elimination Half-life (t1/2)45 ± 26 h
Elimination Rate Constant (kel)0.018 ± 0.007 h-1
Urinary Excretion (72h)10.9 ± 3.3% of dose

Experimental Protocols

Determination of pA2 Value for H1 Receptor Antagonism (Guinea Pig Ileum)

This protocol is a generalized representation based on established pharmacological methods.[9][10]

pA2_Determination_Workflow start Start tissue_prep Isolate Guinea Pig Ileum and suspend in organ bath with Tyrode's solution start->tissue_prep histamine_drc Establish a cumulative dose-response curve (DRC) for Histamine tissue_prep->histamine_drc mequitazine_incubation Incubate tissue with a known concentration of This compound histamine_drc->mequitazine_incubation histamine_drc_this compound Establish a new Histamine DRC in the presence of this compound mequitazine_incubation->histamine_drc_this compound repeat_concentrations Repeat with multiple concentrations of this compound histamine_drc_this compound->repeat_concentrations schild_plot Construct a Schild plot: log(DR-1) vs. -log[this compound] repeat_concentrations->schild_plot pA2_calculation Determine the pA₂ value from the x-intercept of the Schild plot regression line schild_plot->pA2_calculation end End pA2_calculation->end

Caption: Workflow for the determination of the pA₂ value of this compound.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at a constant temperature (37°C).

  • Dose-Response Curve (DRC) of Agonist: A cumulative DRC is established for histamine to determine the maximal contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

  • Shifted DRC: A new histamine DRC is generated in the presence of this compound. A parallel rightward shift in the DRC is indicative of competitive antagonism.

  • Schild Plot Analysis: The dose-ratio (DR) is calculated for each concentration of this compound. The Schild plot is then constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized representation based on standard receptor binding assay methodologies.[3][11]

Receptor_Binding_Assay_Workflow start Start membrane_prep Prepare membrane homogenates from a tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex) start->membrane_prep incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]QNB) and varying concentrations of this compound membrane_prep->incubation separation Separate bound from free radioligand via rapid vacuum filtration incubation->separation quantification Quantify the amount of bound radioactivity using liquid scintillation counting separation->quantification data_analysis Plot the percentage of specific binding vs. This compound concentration to determine the IC₅₀ value quantification->data_analysis ki_calculation Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation data_analysis->ki_calculation end End ki_calculation->end

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., bovine cerebral cortex for muscarinic receptors) is homogenized and centrifuged to isolate a membrane fraction.

  • Competition Binding: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]quinuclidinyl benzilate or [³H]QNB for muscarinic receptors) and a range of concentrations of the unlabeled competitor drug (this compound).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Sedative Profile and Blood-Brain Barrier Penetration

While initially classified by some as a first-generation antihistamine, clinical studies have demonstrated that this compound has a low propensity to cause sedation, with effects comparable to second-generation antihistamines like cetirizine and loratadine.[6] In comparative clinical trials, this compound produced significantly less drowsiness than older, first-generation antihistamines such as brompheniramine and dexchlorpheniramine.[2][12] This low sedative profile suggests limited penetration across the blood-brain barrier. The exact mechanism of its transport across the blood-brain barrier and its interaction with efflux transporters like P-glycoprotein have not been extensively detailed in the available literature.[13][14]

Potential Anti-inflammatory Effects

In addition to its primary antihistaminic action, some in vivo studies suggest that this compound may possess broader anti-inflammatory and anti-allergic effects.[1] For instance, it has been shown to inhibit passive cutaneous anaphylaxis in rats and experimental asthma in guinea pigs.[1] The precise molecular mechanisms underlying these potential anti-inflammatory effects beyond H1 receptor blockade, such as direct modulation of inflammatory cytokine production or NF-κB activation, require further investigation.[15][16]

Conclusion

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively mitigates the symptoms of allergic reactions by blocking the histamine-induced signaling cascade. It also possesses significant anticholinergic activity. Quantitative data confirms its high affinity for both H1 and muscarinic receptors. Its pharmacokinetic profile is characterized by a long elimination half-life. Clinical evidence supports its classification as a low-sedation, second-generation antihistamine, implying limited central nervous system penetration. While it exhibits anti-allergic effects in vivo that may extend beyond H1 antagonism, the detailed molecular basis for these additional anti-inflammatory properties warrants further research. This guide provides a comprehensive foundation for understanding the core pharmacology of this compound for professionals in drug research and development.

References

Mequitazine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine is a second-generation H1 antagonist and anticholinergic agent belonging to the phenothiazine class of compounds.[1][2] It is primarily used in the treatment of various allergic conditions, including rhinitis and urticaria. This technical guide provides a comprehensive overview of the chemical structure of this compound and details the prominent synthetic routes for its preparation, including detailed experimental protocols and quantitative data.

Chemical Structure

This compound is a chiral compound, with the therapeutic activity primarily attributed to the (S)-enantiomer. It is chemically designated as 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine.[2][3]

Key Identifiers:

IdentifierValue
IUPAC Name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine[3]
SMILES C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53[4][5]
InChI InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2[3][5]
Molecular Formula C20H22N2S[3][4]
Molecular Weight 322.47 g/mol [4]
CAS Number 29216-28-2[2]

Synthesis of this compound

Several synthetic strategies for the preparation of this compound have been reported. This guide details three prominent methods:

  • Palladium-Catalyzed Allylic Alkylation

  • Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine

  • Synthesis via Condensation with Butyllithium

Synthesis Route 1: Palladium-Catalyzed Allylic Alkylation

This approach offers a short and straightforward synthesis of this compound based on an efficient palladium-catalyzed allylic alkylation of sodium phenothiazinate.[6]

Mequitazine_Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenothiazine Phenothiazine Reaction_Node Pd(PPh3)4, THF Phenothiazine->Reaction_Node NaH 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl_acetate 1-aza-bicyclo[2.2.2]oct-2- en-3-ylmethyl acetate 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl_acetate->Reaction_Node This compound This compound Reaction_Node->this compound

Palladium-Catalyzed Allylic Alkylation of Sodium Phenothiazinate.

Experimental Protocol:

A detailed experimental protocol for this specific palladium-catalyzed synthesis is described by Gonnot et al. (2009).[6] The general procedure involves the following steps:

  • Formation of Sodium Phenothiazinate: Phenothiazine is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the sodium salt of phenothiazine.

  • Palladium-Catalyzed Coupling: The prepared sodium phenothiazinate is then reacted with 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in THF at room temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by column chromatography, to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 58%[7]
Catalyst Loading 4 mol%[7]
Synthesis Route 2: Multi-step Synthesis from 3-Quinuclidinone and Phenothiazine

This pathway involves the construction of the this compound molecule through a series of sequential reactions starting from commercially available 3-quinuclidinone and phenothiazine.

Mequitazine_Synthesis_Route_2 3-Quinuclidinone 3-Quinuclidinone Intermediate_1 3-(Hydroxymethyl)quinuclidine 3-Quinuclidinone->Intermediate_1 Reduction Phenothiazine Phenothiazine This compound This compound Phenothiazine->this compound Alkylation with Intermediate 2 (Base, e.g., NaH) Intermediate_2 3-(Chloromethyl)quinuclidine Intermediate_1->Intermediate_2 Chlorination (e.g., SOCl2) Intermediate_2->this compound

Multi-step Synthesis of this compound.

Experimental Protocol:

  • Reduction of 3-Quinuclidinone: 3-Quinuclidinone is reduced to 3-(hydroxymethyl)quinuclidine. This can be achieved using a suitable reducing agent, such as sodium borohydride (NaBH4).

  • Chlorination of 3-(Hydroxymethyl)quinuclidine: The hydroxyl group of 3-(hydroxymethyl)quinuclidine is converted to a chlorine atom to form 3-(chloromethyl)quinuclidine. Thionyl chloride (SOCl2) is a common reagent for this transformation.

  • Alkylation of Phenothiazine: Phenothiazine is deprotonated with a base, such as sodium hydride, to form the phenothiazinate anion. This anion then undergoes nucleophilic substitution with 3-(chloromethyl)quinuclidine to yield this compound. This reaction is typically carried out in a high-boiling point inert solvent like xylene.[7]

Quantitative Data:

ParameterValueReference
Yield (Overall) Low[7]

Note: This route is often associated with the formation of byproducts, leading to lower overall yields.[7]

Synthesis Route 3: Synthesis via Condensation with Butyllithium

This method provides a high-yield synthesis of this compound by reacting a lithiated derivative of phenothiazine with a mesylated derivative of 3-hydroxymethylquinuclidine.[1]

Mequitazine_Synthesis_Route_3 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenothiazine Phenothiazine Reaction_Node 1. n-Butyllithium, THF, 0°C 2. N-methylpyrrolidone, 65°C Phenothiazine->Reaction_Node 3-Mesyloxymethyl_quinuclidine_HCl 3-(Mesyloxymethyl)quinuclidine HCl 3-Mesyloxymethyl_quinuclidine_HCl->Reaction_Node Mequitazine_HCl This compound HCl Reaction_Node->Mequitazine_HCl

Synthesis of this compound using Butyllithium.

Experimental Protocol:

The following protocol is adapted from the patent literature.[1]

  • Lithiation of Phenothiazine: To a solution of phenothiazine in anhydrous tetrahydrofuran (THF) at 0°C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for 1 hour, allowing it to return to room temperature.

  • Condensation: 3-(Mesyloxymethyl)quinuclidine hydrochloride and N-methylpyrrolidone are added to the reaction mixture. The mixture is then heated to reflux at 65°C for 2 hours.

  • Work-up and Isolation: The reaction is quenched by pouring it into a mixture of water and ice. The product is extracted with a mixture of ethyl acetate and isopropyl ether. The combined organic layers are then extracted with an acidic aqueous solution. This compound hydrochloride crystallizes from the acidic aqueous phase.

  • Purification: The crystalline this compound hydrochloride is collected by filtration, washed with isopropyl ether, and can be further purified by recrystallization from isopropyl alcohol.

Quantitative Data:

ParameterValueReference
Yield 87%[1]
Melting Point (HCl salt) 261°C[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound and has outlined three significant synthetic methodologies. The choice of a particular synthetic route in a research or drug development setting will depend on various factors, including the desired scale of synthesis, cost of starting materials and reagents, and the required purity of the final product. The butyllithium-mediated synthesis appears to offer a high-yield and clean reaction profile, making it an attractive option for efficient production. The palladium-catalyzed route represents a more modern and direct approach, while the multi-step synthesis from 3-quinuclidinone, despite its potential for lower yields, utilizes readily available starting materials. Researchers and drug development professionals can leverage the information presented herein to make informed decisions regarding the synthesis of this compound for their specific applications.

References

Pharmacological Profile of Mequitazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a second-generation antihistamine of the phenothiazine class with potent histamine H1 receptor antagonist properties.[1] It is utilized in the management of various allergic conditions, including allergic rhinitis and urticaria.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental data. The information is presented to support further research and drug development activities.

Mechanism of Action

This compound functions as a selective and long-acting antagonist of the histamine H1 receptor.[3] In allergic reactions, allergens cross-link IgE antibodies on the surface of mast cells and basophils, triggering the release of histamine and other inflammatory mediators.[4] Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[3] this compound competitively inhibits the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade and alleviating the symptoms of allergic reactions.[1][5]

While primarily an H1 antagonist, this compound also exhibits some anticholinergic and anti-inflammatory properties.[1][5] Its reduced ability to cross the blood-brain barrier compared to first-generation antihistamines results in a lower incidence of sedative effects.[5]

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound blocks the initial step of this pathway by preventing histamine binding.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Response Leads to PKC->Response Leads to Mequitazine_Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolized by Hydroxylated_Metabolite Hydroxylated Metabolite S_Oxidized_Metabolite S-Oxidized Metabolite CYP2D6->Hydroxylated_Metabolite Aromatic Hydroxylation CYP2D6->S_Oxidized_Metabolite S-oxidation Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor of interest start->prep_membranes incubate Incubate membranes with radioligand (e.g., [3H]mepyramine for H1R) and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki value quantify->analyze end End analyze->end

References

Mequitazine as a Histamine H1 Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine is a phenothiazine derivative classified as a second-generation histamine H1 antagonist, though some literature still refers to it as a first-generation agent due to its sedative potential at higher doses. It is utilized in the management of various allergic conditions, including allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of this compound, focusing on its core function as a competitive antagonist of the histamine H1 receptor. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key in vitro and in vivo assays relevant to the characterization of H1 antagonists are provided. Visual representations of the histamine H1 receptor signaling pathway and pertinent experimental workflows are included to facilitate a deeper understanding of the compound and its evaluation.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through interaction with four distinct G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is primarily involved in the classical symptoms of allergy, such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1] Antagonism of the H1 receptor is a cornerstone in the symptomatic treatment of allergic diseases. This compound emerges as a potent antagonist at this receptor, providing relief from allergic symptoms.[2] This guide delves into the technical aspects of this compound's interaction with the H1 receptor and the methodologies used to characterize such interactions.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor.[2] It binds to the receptor at the same site as histamine but does not activate it, thereby preventing histamine from eliciting its downstream effects.[1] This competitive inhibition effectively mitigates the symptoms associated with histamine release during an allergic reaction.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.[3] this compound, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.

Histamine_H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Activates G_protein Gq/11 Protein H1R->G_protein Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to Radioligand_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells/tissue expressing H1R) Total_Binding 3a. Total Binding: Membranes + ³H-Mepyramine Membrane_Prep->Total_Binding Nonspecific_Binding 3b. Nonspecific Binding: Membranes + ³H-Mepyramine + Excess Unlabeled Ligand Membrane_Prep->Nonspecific_Binding Competitive_Binding 3c. Competitive Binding: Membranes + ³H-Mepyramine + this compound (varying concentrations) Membrane_Prep->Competitive_Binding Reagent_Prep 2. Prepare Reagents (³H-Mepyramine, this compound, Buffers) Reagent_Prep->Total_Binding Reagent_Prep->Nonspecific_Binding Reagent_Prep->Competitive_Binding Filtration 4. Rapid Filtration (Separates bound from free radioligand) Total_Binding->Filtration Nonspecific_Binding->Filtration Competitive_Binding->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Calculation 6. Calculate Specific Binding Counting->Calculation IC50_Determination 7. Determine IC₅₀ Calculation->IC50_Determination Ki_Calculation 8. Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

References

Mequitazine: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of mequitazine, a second-generation H1 antihistamine. This compound, a phenothiazine derivative, was first patented in 1969 and introduced for medical use in 1976 for the treatment of allergic conditions such as rhinitis and urticaria. This document details the synthetic pathways for its preparation, including a palladium-catalyzed allylic alkylation and an asymmetric synthesis approach. It summarizes key preclinical and clinical findings, presenting pharmacokinetic and efficacy data in structured tables. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further research. The guide also elucidates the signaling pathway of this compound's H1-receptor antagonism through a detailed diagram. Finally, it touches upon the regulatory history of this established antihistamine.

Introduction

This compound is a histamine H1 receptor antagonist belonging to the phenothiazine class of compounds.[1][2] It is utilized in the management of various allergic disorders, including allergic rhinitis and urticaria.[1][2] Patented in 1969 and entering medical use in 1976, this compound is recognized for its efficacy in alleviating allergy symptoms with a generally lower incidence of sedative effects compared to first-generation antihistamines.[2] This guide offers an in-depth exploration of its journey from chemical synthesis to clinical application.

Chemical Synthesis

The synthesis of this compound has been approached through various methodologies, with notable advancements focusing on efficiency and stereoselectivity.

Palladium-Catalyzed Allylic Alkylation

An expedient synthesis of this compound has been developed utilizing a palladium-catalyzed allylic alkylation of sodium phenothiazinate. This method offers a straightforward and efficient route to the this compound core structure.

Experimental Protocol: Representative Palladium-Catalyzed Synthesis

  • Step 1: Preparation of Sodium Phenothiazinate: To a solution of phenothiazine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Step 2: Palladium-Catalyzed Alkylation: In a separate flask, a solution of 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and triphenylphosphine (PPh₃) in anhydrous THF is prepared.

  • Step 3: Reaction Execution: The freshly prepared sodium phenothiazinate solution is then added dropwise to the palladium-catalyst mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Step 4: Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Synthesis from Quinine

An asymmetric synthesis of (+)-mequitazine has been achieved using quinine as a chiral starting material. This approach allows for the stereoselective preparation of the active enantiomer.

Experimental Protocol: Representative Asymmetric Synthesis

  • Step 1: Degradation of Quinine: Quinine is subjected to oxidative degradation to yield the chiral quinuclidine core containing a carboxylic acid functional group. This multi-step process typically involves ozonolysis or permanganate oxidation followed by appropriate work-up procedures.

  • Step 2: Reduction and Functional Group Interconversion: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol is subsequently converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Step 3: Nucleophilic Substitution: The chiral quinuclidine derivative is then reacted with the sodium or lithium salt of phenothiazine (prepared as described in section 2.1) in an appropriate solvent such as dimethylformamide (DMF) or THF. The reaction mixture is heated to facilitate the SN2 displacement of the leaving group, affording enantiomerically enriched (+)-mequitazine.

  • Step 4: Purification: The final product is purified using chromatographic techniques to yield the desired enantiomer with high optical purity.

Preclinical and Clinical Development

Pharmacokinetics

This compound is well-absorbed after oral administration, with peak plasma concentrations reached after several hours. It is extensively metabolized in the liver, primarily through the cytochrome P450 system, and has a long elimination half-life.

ParameterValueReference
Time to Peak Concentration (Tmax) 5.67 ± 1.68 hours
Peak Serum Concentration (Cmax) 3.19 ± 1.70 ng/mL
Elimination Half-life (t½) 45 ± 26 hours
Renal Excretion (72h, unchanged + glucuronide) 10.9 ± 3.3% of dose
Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating allergic rhinitis and urticaria.

A double-blind, placebo-controlled study compared the efficacy and safety of this compound with loratadine in patients with seasonal allergic rhinitis.

Experimental Protocol: Allergic Rhinitis Clinical Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a history of seasonal allergic rhinitis to grass pollen, confirmed by a positive skin prick test.

  • Treatment: Patients were randomly assigned to receive either this compound (5 mg twice daily), loratadine (10 mg once daily), or placebo for a period of two weeks during the peak pollen season.

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the total nasal symptom score (TNSS), which includes rhinorrhea, nasal congestion, nasal itching, and sneezing, rated on a severity scale. Patients also maintained daily diary cards to record their symptoms.

  • Safety Assessment: Safety was monitored through the recording of adverse events, vital signs, and laboratory tests.

A double-blind, randomized trial compared the effectiveness and tolerance of this compound and placebo in patients with various dermatological conditions amenable to antihistamine treatment.

Experimental Protocol: Dermatological Conditions Clinical Trial

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Forty patients with dermatological conditions such as atopic dermatitis or urticaria.

  • Treatment: Patients received either this compound (5 mg twice daily) or a placebo for two weeks. Concomitant topical treatment with a simple hydrating cream was permitted.

  • Efficacy Assessment: The primary outcome was the overall response to treatment, assessed by the investigators.

  • Safety Assessment: The incidence of adverse events, particularly drowsiness, was recorded.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to these receptors on effector cells, it prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the characteristic allergic responses, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

Mequitazine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response

References

Mequitazine Powder: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Mequitazine powder. The information presented herein is intended to support research, development, and formulation activities involving this second-generation antihistamine. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental analyses are provided.

Chemical and Physical Properties

This compound, with the IUPAC name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-10H-phenothiazine, is a phenothiazine derivative. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂N₂S[1]
Molecular Weight 322.47 g/mol [2]
Appearance White to almost white or beige powder/crystal[2]
pKa 10.43 ± 0.33 (Predicted)[1]

Table 2: Melting Point of this compound Powder

Melting Point (°C)Source(s)
130-131[3]
143-145[4]

Note: The variation in melting point may be attributed to different polymorphic forms or experimental conditions.

Table 3: Solubility of this compound Powder

SolventSolubilitySource(s)
WaterInsoluble[1]
DMSO2 mg/mL (clear solution)[2]
EthanolSoluble (5 mg/mL)[2]
H₂OSoluble (50 mg/mL, clear, colorless to yellow)[2]
Acidic Aqueous SolutionSoluble[1]

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in drug development as it can influence solubility, stability, and bioavailability. This compound has been shown to form different crystalline structures, including anhydrates and hydrates, when combined with coformers such as succinic acid, fumaric acid, glycolic acid, and glycolamide. The formation of these different solid-state forms is influenced by factors such as the flexibility of the coformer and the presence of hydrogen bond donors. Characterization of these polymorphic forms is crucial for selecting the appropriate solid form for development.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination

Methodology: The melting point of this compound powder can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The powder is compacted to a height of 2.5-3.5 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a visual or automated detection system is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 ± 0.5 °C per minute, starting from a temperature approximately 5°C below the expected melting point.

  • Data Recording: The temperature at which the substance is first observed to collapse or form a meniscus (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

Solubility Determination

Methodology: The equilibrium solubility of this compound powder can be determined using the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol, buffered solutions at various pH levels) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately for analysis.

  • Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

X-ray Powder Diffraction (XRPD) for Polymorphism Characterization

Methodology: XRPD is a primary technique for identifying and characterizing different polymorphic forms of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of this compound powder is gently packed into a sample holder to ensure a flat, smooth surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector is used.

  • Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 5° to 40°).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline form, providing a "fingerprint" for identification. Comparison of the XRPD patterns of different batches or samples prepared under different conditions can reveal the presence of different polymorphs.

Mechanism of Action and Signaling Pathway

This compound is a histamine H1 receptor antagonist.[5] It competitively binds to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[5] This action alleviates the symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and bronchoconstriction.[5] The binding of histamine to the H1 receptor activates a Gq protein-coupled signaling cascade.[6][7][8]

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the inhibitory effect of this compound.

Mequitazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation cluster_nfkb cluster_nfkb NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

This compound's Mechanism of Action

The binding of histamine to the H1 receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9] Both Ca²⁺ and DAG activate protein kinase C (PKC).[5] Downstream of PKC, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[10] This allows the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes.[10] this compound, by blocking the initial binding of histamine to the H1 receptor, prevents this entire signaling cascade, thereby exerting its anti-inflammatory and anti-allergic effects.[5]

References

Mequitazine Pharmacokinetics and Metabolism in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mequitazine, a phenothiazine-derived H1-antihistamine, in humans. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative pharmacokinetic data, details of experimental methodologies, and visual representations of metabolic pathways to facilitate a deeper understanding of the drug's disposition in the human body.

Introduction

This compound is a second-generation antihistamine with a long duration of action, primarily used for the management of allergic rhinitis and urticaria.[1] Unlike first-generation antihistamines, this compound exhibits reduced penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[1] A thorough understanding of its pharmacokinetic and metabolic profile is essential for its safe and effective clinical use. This guide summarizes the current knowledge on the absorption, distribution, metabolism, and excretion of this compound in humans.

Pharmacokinetics

This compound is orally administered and readily absorbed from the gastrointestinal tract.[1] The following tables summarize the key pharmacokinetic parameters of this compound in healthy human volunteers following single oral doses.

Table 1: Pharmacokinetic Parameters of this compound after a Single 5 mg Oral Dose
ParameterMean ± SDReference
Cmax (ng/mL) 3.19 ± 1.70[2]
Tmax (h) 5.67 ± 1.68[2]
t½ (h) 45 ± 26[2]
Elimination Rate Constant (h⁻¹) 0.018 ± 0.007[2]
Table 2: Pharmacokinetic Parameters of this compound after a Single 10 mg Oral Dose
ParameterMeanReference
Cmax (ng/mL) 8.5[3]
Tmax (h) 10.1[3]
t½ (h) 45.5[3]
AUCt→last / AUCt→∞ (%) 93.4[3]

Note: AUC (Area Under the Curve), Volume of Distribution (Vd), and Clearance (CL) data were not explicitly available in the reviewed literature. The high ratio of AUCt→last to AUCt→∞ suggests that the blood collection period in the 10 mg dose study was sufficient to capture the majority of the drug's exposure.[3]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways are oxidation, including hydroxylation and S-oxidation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[4][5] This leads to the formation of several metabolites, with the major ones being a hydroxylated metabolite and an S-oxidized metabolite.[4] Additionally, a portion of the drug and its metabolites are excreted as glucuronide conjugates.[2]

Metabolic Pathways

The primary biotransformation of this compound involves two main reactions:

  • Hydroxylation: The addition of a hydroxyl group to the this compound molecule.

  • S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.

These reactions are principally mediated by the polymorphic enzyme CYP2D6.[4] The resulting metabolites are then further conjugated, for instance with glucuronic acid, to facilitate their excretion.[2]

mequitazine_metabolism cluster_excretion Excretion Hydroxylated_this compound Hydroxylated_this compound Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_this compound->Glucuronide_Conjugates Glucuronidation Urine Urine Glucuronide_Conjugates->Urine S_oxide_this compound S_oxide_this compound S_oxide_this compound->Glucuronide_Conjugates Glucuronidation This compound This compound This compound->Glucuronide_Conjugates Glucuronidation

Experimental Protocols

This section details the methodologies employed in key studies that investigated the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Studies

Study Design: The pharmacokinetic parameters of this compound have been evaluated in healthy volunteers in single-dose, open-label studies.[2][3]

  • 5 mg Dose Study: Eight healthy, fasted volunteers received a single oral dose of 5 mg this compound. Blood samples were collected over 72 hours. The study was repeated three times for each subject with a washout period of at least 15 days.[2]

  • 10 mg Dose Study: Healthy male subjects received a single oral dose of a 10 mg this compound formulation. Blood samples were collected over 216 hours.[3]

Analytical Method: Serum or plasma concentrations of this compound were determined using gas chromatography-mass spectrometry (GC-MS).[2][3]

  • Sample Preparation: Typically involves liquid-liquid extraction of this compound from the biological matrix. For instance, after pH adjustment of the plasma sample, this compound is extracted using a non-polar solvent like hexane. The organic layer is then evaporated, and the residue is reconstituted for injection into the GC-MS system.[3]

  • GC-MS Analysis: The analysis is performed using a gas chromatograph coupled with a mass spectrometer. The mass spectrometer is often set to the electron impact mode for detection.[2]

In Vitro Metabolism Studies

Experimental System: The metabolism of this compound has been investigated using human liver microsomes.[4] This in vitro system contains a high concentration of drug-metabolizing enzymes, including cytochrome P450s.

Methodology:

  • This compound is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.

  • The formation of metabolites (hydroxylated and S-oxidized this compound) is monitored over time.

  • To identify the specific enzymes involved, studies have utilized microsomes from genetically engineered human B-lymphoblastoid cells expressing specific CYP450 isoforms, such as CYP2D6.[4]

  • Inhibition studies with known inhibitors of specific CYP450 enzymes (e.g., propranolol and quinidine for CYP2D6) are also conducted to confirm the role of these enzymes in this compound metabolism.[4]

experimental_workflow

Conclusion

This compound exhibits predictable pharmacokinetic properties characterized by relatively slow absorption and a long elimination half-life, supporting its once or twice-daily dosing regimen. The metabolism of this compound is extensive and primarily mediated by CYP2D6, leading to the formation of hydroxylated and S-oxidized metabolites. The potential for drug-drug interactions involving CYP2D6 inhibitors or substrates should be considered during its clinical use. Further studies are warranted to fully characterize the pharmacokinetic profiles of its major metabolites and to obtain a more complete set of pharmacokinetic parameters, including AUC, volume of distribution, and clearance.

References

An In-depth Technical Guide to the Anticholinergic Properties of Mequitazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticholinergic properties of Mequitazine, a phenothiazine-based antihistamine. The document delves into its interaction with muscarinic acetylcholine receptors, presenting quantitative binding and functional data, detailed experimental methodologies for assessing its anticholinergic profile, and visual representations of relevant signaling pathways and experimental workflows.

Core Anticholinergic Profile of this compound

This compound, in addition to its primary histamine H1 receptor antagonist activity, exhibits significant anticholinergic properties through its interaction with muscarinic acetylcholine receptors (mAChRs). This off-target activity is responsible for some of its characteristic side effects. The anticholinergic profile of this compound has been characterized using various in vitro assays, including radioligand binding studies and functional assessments on isolated tissues.

Quantitative Data on this compound's Anticholinergic Activity

The following table summarizes the available quantitative data on the interaction of this compound with muscarinic receptors.

ParameterValueSpecies/TissueReceptor Subtype(s)Assay TypeReference
Ki (nM) 5.0Bovine Cerebral CortexMuscarinic (non-selective)Radioligand Binding Assay[Not Available]
pA2 Data Not Available--Functional Assay (Schild Plot)-
Qualitative Activity Potent anticholinergic activityGuinea Pig & Rat TissuesMuscarinicIsolated Tissue Contraction[Not Available]
Comparative Potency More potent than clemastine and chlorpheniramine maleate against acetylcholineGuinea Pig TissuesMuscarinicIsolated Tissue Contraction[Not Available]

Experimental Protocols for Assessing Anticholinergic Properties

The evaluation of the anticholinergic properties of a compound like this compound involves a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

  • Biological Material: Membranes prepared from a tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex, or cell lines expressing specific human muscarinic receptor subtypes).

  • Radioligand: A tritiated muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and the non-specific binding control (atropine).

    • Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes the use of an isolated tissue preparation to functionally characterize the antagonistic effect of this compound on muscarinic receptors and to determine its pA2 value.

Objective: To determine the potency and nature of this compound's antagonism at muscarinic receptors in a functional biological system.

Materials:

  • Tissue: A segment of smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or rat duodenum.

  • Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Muscarinic Agonist: Acetylcholine or carbachol.

  • Test Compound: this compound.

  • Organ Bath System: A temperature-controlled organ bath with an isometric force transducer to measure tissue contractions.

Procedure:

  • Tissue Preparation: Euthanize the animal according to ethical guidelines and dissect the desired tissue segment. Mount the tissue in the organ bath under a slight resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Once the baseline is re-established, add a known concentration of this compound to the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing Molecular Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The M3 muscarinic receptor, a Gq-coupled receptor, is a key mediator of smooth muscle contraction and glandular secretion, and thus a primary target for anticholinergic drugs. The following diagram illustrates its canonical signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Ca_release->Cellular_Response ACh Acetylcholine ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Schild Analysis

The following diagram outlines the logical steps involved in performing a Schild analysis to determine the pA2 value of an antagonist like this compound.

Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase prep Tissue Preparation (e.g., Guinea Pig Ileum) equil Equilibration in Organ Bath prep->equil control_crc Generate Control Agonist Concentration-Response Curve (CRC) equil->control_crc wash1 Wash Tissue control_crc->wash1 calc_ec50 Calculate EC50 Values for all CRCs control_crc->calc_ec50 antag_inc Incubate with this compound (Concentration 1) wash1->antag_inc antag_crc1 Generate Agonist CRC in presence of this compound antag_inc->antag_crc1 wash2 Wash Tissue antag_crc1->wash2 antag_crc1->calc_ec50 antag_inc2 Incubate with this compound (Concentration 2) wash2->antag_inc2 antag_crc2 Generate Agonist CRC in presence of this compound antag_inc2->antag_crc2 wash3 Wash Tissue antag_crc2->wash3 antag_crc2->calc_ec50 antag_inc3 Incubate with this compound (Concentration 3) wash3->antag_inc3 antag_crc3 Generate Agonist CRC in presence of this compound antag_inc3->antag_crc3 antag_crc3->calc_ec50 calc_dr Calculate Dose Ratios (DR) calc_ec50->calc_dr plot Construct Schild Plot (log(DR-1) vs -log[this compound]) calc_dr->plot reg Perform Linear Regression plot->reg det_pa2 Determine pA2 Value (x-intercept) and Slope reg->det_pa2

Caption: Workflow for Schild Analysis of this compound.

Conclusion

This compound possesses notable anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors. Its affinity for these receptors, as indicated by its low nanomolar Ki value, is significant and likely contributes to its clinical side-effect profile. While comprehensive data on its interaction with specific muscarinic receptor subtypes are limited, the available information confirms its activity as a muscarinic antagonist. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel compounds with potential anticholinergic activity. Future research should focus on elucidating its affinity for individual M1-M5 receptor subtypes to better understand its tissue-specific anticholinergic effects.

Mequitazine's H1 Receptor Selectivity: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitazine, a phenothiazine-derived antihistamine, is primarily recognized for its antagonist activity at the histamine H1 receptor, which forms the basis of its therapeutic applications in managing allergic conditions.[1][2] A comprehensive understanding of its receptor selectivity is paramount for predicting its clinical efficacy and potential off-target effects. This technical guide provides an in-depth analysis of this compound's binding affinity for the H1 receptor in comparison to other key central nervous system (CNS) receptors. Quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways are presented to offer a thorough resource for researchers and drug development professionals. While this compound demonstrates potent H1 receptor antagonism, evidence also points towards significant affinity for muscarinic receptors, a characteristic that warrants careful consideration in its pharmacological profiling.

Quantitative Receptor Binding Profile of this compound

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) for the H1 receptor versus other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for this compound's binding profile.

Target ReceptorKi (nM)Assay TypeSource
Histamine H1Not explicitly foundRadioligand Binding AssayInferred from its primary pharmacology
Muscarinic (M1-M5)5.0 - 38Radioligand Binding Assay[3]

Note: While this compound is a known potent H1 antagonist, a specific Ki value from a head-to-head comparative study including adrenergic, serotonergic, and dopaminergic receptors was not identified in the conducted search. The affinity for muscarinic receptors is, however, well-documented and indicates a notable off-target interaction.

First-generation antihistamines, the class to which this compound belongs, are known to have weak selectivity and can interact with α-adrenergic and serotonin receptors, contributing to their sedative and other side effects.[4]

Experimental Protocols

The determination of receptor binding affinities is crucial for establishing a compound's selectivity profile. The following sections detail the methodologies for key experiments used to assess this compound's binding to H1 and other receptors.

Radioligand Binding Assay for H1 Receptor Selectivity

This protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Objective: To quantify the binding affinity of this compound to the histamine H1 receptor.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the H1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and non-specific binding control).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Selectivity Determination: To determine the selectivity of this compound for the H1 receptor, similar radioligand binding assays should be performed for other target receptors (e.g., muscarinic, adrenergic, serotonergic, dopaminergic) using appropriate radioligands and membrane preparations. The ratio of Ki values for the off-target receptors to the Ki for the H1 receptor provides a quantitative measure of selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's pharmacology.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like histamine, it initiates a cascade of intracellular events. This compound, as an antagonist, blocks this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Binds & Blocks Gq_alpha Gαq H1_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Radioligand_Binding_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Measurement cluster_analysis 4. Data Analysis Prepare_Membranes Prepare Cell Membranes with H1 Receptors Mix_Components Mix Membranes, Radioligand, and varying concentrations of this compound Prepare_Membranes->Mix_Components Prepare_Solutions Prepare Radioligand ([³H]-Pyrilamine) and this compound Solutions Prepare_Solutions->Mix_Components Incubate Incubate to Reach Binding Equilibrium Mix_Components->Incubate Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Generate_Curve Generate Competition Curve (% Inhibition vs. [this compound]) Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow of a Competitive Radioligand Binding Assay for this compound.

Conclusion

This technical guide consolidates the available information on this compound's selectivity for the H1 receptor. The quantitative data clearly indicates a high affinity for muscarinic receptors, a crucial factor in understanding its side-effect profile. While its potent H1 antagonism is well-established, a comprehensive selectivity profile against a broader range of CNS receptors requires further investigation through standardized radioligand binding assays. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals aiming to further characterize the pharmacological properties of this compound and similar compounds. A complete understanding of a drug's receptor selectivity is indispensable for the development of safer and more effective therapeutic agents.

References

Methodological & Application

Mequitazine: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mequitazine is a second-generation antihistamine of the phenothiazine chemical class, recognized for its potent and long-acting antagonism of the histamine H1 receptor.[1][2][3] It is primarily used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[4][5][6] Unlike first-generation antihistamines, this compound exhibits a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] Its mechanism of action extends beyond H1 receptor blockade, encompassing anti-inflammatory and anticholinergic properties.[4][7] In vitro studies are crucial for elucidating its pharmacological profile, potential for drug-drug interactions, and overall safety.

Mechanism of Action

This compound's primary therapeutic effect stems from its competitive and reversible antagonism of histamine H1 receptors on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels.[4][8][9] By blocking histamine binding, this compound prevents the classic allergic symptoms of vasodilation, increased vascular permeability, and sensory nerve stimulation.[4]

Beyond this, this compound demonstrates several other in vitro activities:

  • Anti-inflammatory Effects: It inhibits the anaphylactic release of histamine, leukotriene B4 (LTB4), and peptide leukotrienes from human lung fragments.[7] It also suppresses histamine release from rat peritoneal cells induced by both anaphylaxis and phospholipase A2.[7] This is partly attributed to its ability to competitively inhibit cyclic AMP-dependent phosphodiesterase, an action more potent than that of theophylline.[7]

  • Anticholinergic Activity: this compound displays affinity for muscarinic receptors, contributing to anticholinergic effects, particularly at higher concentrations.[7][10][11] In vitro binding studies have shown that the D-enantiomer of this compound is primarily responsible for its anticholinergic activity, while the L-enantiomer has a higher affinity for H1 receptors.[12]

  • Vasoinhibitory Effects: The drug inhibits contractile responses induced by various agents, including potassium chloride (KCl), phenylephrine (PE), 5-hydroxytryptamine (5-HT), and Ca2+, in isolated rat aorta preparations.[13][14]

Pharmacological and Safety Profile
  • Metabolism: In human liver microsomes, this compound is primarily metabolized by the cytochrome P450 isoform CYP2D6 to form hydroxylated and S-oxidized metabolites.[2][15] This is a critical consideration for potential drug-drug interactions with other CYP2D6 substrates or inhibitors.[15]

  • Cytotoxicity: Cell viability assays are essential for determining the concentration window for therapeutic effects versus toxicity. An in vitro study using a CellTiter-Glo assay in Vero cells determined an IC50 value of 7.28 μM for this compound.[13]

  • Phototoxicity: As a phenothiazine derivative, this compound has shown potential for phototoxicity in microbiological systems when exposed to UVA light.[16]

  • Cardiotoxicity: Assessing the potential for drug-induced QT prolongation is a critical safety evaluation. While specific data for this compound is limited in the provided results, the cardiotoxicity of some earlier antihistamines, which led to their market withdrawal, underscores the importance of evaluating hERG potassium channel inhibition for any new compound in this class.[2][17]

Summary of In Vitro Quantitative Data

The following table summarizes key quantitative data from various in vitro assays, providing a comparative overview of this compound's potency across different biological targets.

Assay TypeTarget/SystemSpeciesParameterValueReference
Functional Antagonism Leukotriene D4-induced contractionGuinea Pig (Trachea)IC502.3 x 10⁻⁵ g/mL[7]
Leukotriene D4-induced contractionGuinea Pig (Lung)IC505.1 x 10⁻⁵ g/mL[7]
PGF2α-induced contractionGuinea Pig (Lung)pA27.0[7]
Histamine-induced contractionGuinea Pig (Ileum)pA29.95 ± 0.44[10]
Receptor Binding Muscarinic ReceptorsBovine (Cerebral Cortex)Ki5.0 - 38 nM[11]
Enzyme Kinetics CYP2D6-mediated hydroxylationHuman (Liver Microsomes)Km0.72 ± 0.26 µM[15]
Cytotoxicity Cell Viability (Vero Cells)MonkeyIC507.28 µM[13]

This compound Signaling and Experimental Workflows

Mequitazine_MoA cluster_0 Cellular Environment Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC PLC Gq->PLC Activates Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) PLC->Symptoms Leads to This compound This compound This compound->H1R Competitive Antagonism

Caption: this compound's primary mechanism of H1 receptor antagonism.

Mequitazine_Anti_Inflammatory cluster_mast_cell Mast Cell / Leukocyte cluster_pde Intracellular Signaling This compound This compound Mediator_Release Histamine & Leukotriene Release This compound->Mediator_Release Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Anaphylactic_Stimulus Anaphylactic Stimulus Anaphylactic_Stimulus->Mediator_Release cAMP_degradation cAMP Degradation PDE->cAMP_degradation cAMP ↑ cAMP levels cAMP->Mediator_Release Inhibits

Caption: this compound's anti-inflammatory signaling pathways.

Cytotoxicity_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) start->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 Incubate (reaction time) add_reagent->incubate3 measure Measure Absorbance or Fluorescence incubate3->measure analyze Calculate % Viability and determine IC50 measure->analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: Histamine H1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

  • Principle: This assay measures the ability of this compound to compete with a known high-affinity radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) for binding to H1 receptors in a membrane preparation from a tissue or cell line expressing the receptor (e.g., bovine cerebral cortex).[11]

  • Materials and Reagents:

    • Membrane preparation expressing H1 receptors

    • [³H]-pyrilamine (radioligand)

    • This compound stock solution

    • Unlabeled pyrilamine or other H1 antagonist (for non-specific binding)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well plates, glass fiber filters

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, membrane preparation, and either this compound, vehicle (for total binding), or excess unlabeled antagonist (for non-specific binding).

    • Add a fixed concentration of [³H]-pyrilamine to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
  • Objective: To determine the concentration of this compound that reduces the viability of a cultured cell line by 50% (IC50).[13]

  • Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.

  • Materials and Reagents:

    • Selected cell line (e.g., Vero, HepG2, HEK293)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow attachment.[18]

    • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability against the logarithm of this compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Protocol 3: CYP450 Inhibition Assay
  • Objective: To evaluate the potential of this compound to inhibit the activity of major drug-metabolizing cytochrome P450 enzymes, such as CYP2D6.[15]

  • Principle: This assay measures the formation of a specific metabolite from a known CYP isoform-selective substrate in the presence of human liver microsomes (HLMs).[19] The inhibitory effect of this compound is determined by quantifying the reduction in metabolite formation.

  • Materials and Reagents:

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (cofactor)

    • CYP isoform-specific probe substrates (e.g., Dextromethorphan for CYP2D6)

    • This compound stock solution

    • Known specific inhibitors for each isoform (e.g., Quinidine for CYP2D6) as positive controls.[15]

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Acetonitrile with an internal standard (for reaction termination and protein precipitation)

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Prepare a pre-incubation mix containing HLMs, buffer, and varying concentrations of this compound (or positive control inhibitor).

    • Pre-incubate the mix at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mix of the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15 minutes) within the linear range of metabolite formation.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

    • Quantify the amount of metabolite formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each this compound concentration compared to the vehicle control.

    • Plot the percent activity against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable inhibition model using non-linear regression.

Protocol 4: hERG Potassium Channel Assay (Automated Patch Clamp)
  • Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

  • Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK-293 or CHO cells).[17][20] An automated system allows for higher throughput screening. A specific voltage protocol is applied to elicit the characteristic hERG tail current, and the reduction of this current in the presence of the drug is quantified.[20][21]

  • Materials and Reagents:

    • HEK-293 or CHO cell line stably expressing the hERG channel

    • Extracellular solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, Glucose, HEPES, pH 7.4)[17]

    • Intracellular solution (e.g., containing KCl, NaCl, KF, EGTA, HEPES, pH 7.2)[17]

    • This compound stock solution

    • Positive control hERG blocker (e.g., E-4031, Cisapride)

    • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Procedure:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells, intracellular solution, extracellular solution, and test compounds (this compound serial dilutions) onto the automated patch-clamp instrument.

    • The system automatically establishes a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step (e.g., to +30 mV) to open and then inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the characteristic tail current is measured upon recovery from inactivation.[20]

    • Record baseline currents, then perfuse the cells with the this compound-containing extracellular solution.

    • Record the currents again after compound application until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the tail current before (control) and after the application of each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value for hERG channel block.

References

Mequitazine in Preclinical Allergy Research: A Guide to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mequitazine, a second-generation histamine H1 antagonist, in various animal models of allergy. This document is intended to serve as a practical guide for researchers in the fields of pharmacology, immunology, and drug development, offering detailed experimental protocols and a summary of key quantitative findings to facilitate the design and execution of preclinical studies.

Introduction to this compound

This compound is a phenothiazine-based antihistamine with potent and long-acting H1 receptor antagonist activity.[1][2] It is primarily used in the management of allergic conditions such as rhinitis and urticaria.[3] Its mechanism of action involves competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating the symptoms of allergic reactions.[3] Notably, this compound exhibits a reduced ability to cross the blood-brain barrier compared to first-generation antihistamines, resulting in a lower incidence of sedative effects.[3] Preclinical studies in animal models have been instrumental in characterizing its anti-allergic properties.

Key Anti-Allergic Effects in Animal Models

This compound has demonstrated significant efficacy in a variety of animal models that mimic human allergic conditions. The primary models utilized include passive cutaneous anaphylaxis (PCA) in rats and experimental asthma in guinea pigs.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a widely used method to evaluate the in vivo activity of anti-allergic drugs. It specifically models the IgE-mediated mast cell degranulation that occurs in the skin.

Summary of this compound's Efficacy in Rat PCA Model:

DrugDosage (p.o.)Inhibition of 48-hr PCAComparator
This compound2 mg/kgDose-dependent-
This compound5 mg/kgDose-dependent, similar to 1 mg/kg ketotifenKetotifen (1 mg/kg, p.o.)
---Disodium Cromoglycate (1 mg/kg, i.v.)

Data sourced from[4]

Experimental Asthma in Guinea Pigs

Guinea pig models of asthma are valuable for studying bronchoconstriction and the effects of potential therapeutic agents.

Summary of this compound's Efficacy in Guinea Pig Asthma Models:

Asthma Induction MethodThis compound Dosage (p.o.)Outcome
i.v. antigen challenge in passively sensitized guinea pigs2 mg/kgSlight inhibition
i.v. antigen challenge in passively sensitized guinea pigs5 mg/kgFair inhibition
Aerosolized antigen challenge5 mg/kgFair inhibition

Data sourced from[4]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound's anti-allergic effects.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol is designed to induce a localized allergic reaction in the skin of rats, which is then used to assess the inhibitory effect of this compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anti-ovalbumin (OVA) serum (IgE-rich) from sensitized rats

  • Ovalbumin (OVA) antigen

  • Evans blue dye

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Syringes and needles (for intradermal and intravenous injections)

  • Calipers for measuring wheal size

Procedure:

  • Sensitization:

    • Rats are passively sensitized by intradermal injections of anti-OVA serum at multiple sites on their shaved backs.

    • A control site is injected with saline.

  • Drug Administration:

    • One hour before the antigen challenge, the experimental group receives this compound orally (p.o.) at the desired doses (e.g., 2 mg/kg and 5 mg/kg).

    • The control group receives the vehicle.

  • Antigen Challenge:

    • 48 hours after sensitization, the rats are challenged by an intravenous (i.v.) injection of OVA antigen mixed with Evans blue dye. The dye allows for visualization and quantification of the resulting vascular permeability.

  • Evaluation:

    • 30 minutes after the antigen challenge, the animals are euthanized.

    • The skin on the back is removed, and the diameter of the blue spots (wheals) at the injection sites is measured.

    • The inhibitory effect of this compound is calculated by comparing the wheal size in the treated group to the control group.

Experimental Workflow for Rat PCA Model

PCA_Workflow cluster_sensitization Sensitization (Day 0) cluster_treatment Treatment (Day 2) cluster_challenge Challenge & Evaluation sensitization Passive Sensitization: Intradermal injection of anti-OVA serum in rats drug_admin Oral Administration: This compound or Vehicle (1 hr pre-challenge) sensitization->drug_admin 48 hours challenge Antigen Challenge: i.v. injection of OVA + Evans blue drug_admin->challenge 1 hour evaluation Evaluation: Measure wheal diameter 30 min post-challenge challenge->evaluation

Caption: Workflow for the rat passive cutaneous anaphylaxis (PCA) model.

Experimental Asthma in Guinea Pigs

This protocol describes the induction of an asthmatic response in guinea pigs to evaluate the bronchodilatory effects of this compound.

Materials:

  • Male Hartley guinea pigs

  • Anti-OVA serum from sensitized guinea pigs

  • Ovalbumin (OVA) antigen

  • This compound

  • Vehicle

  • Respiratory monitoring equipment (e.g., whole-body plethysmography)

  • Nebulizer (for aerosol challenge)

Procedure:

  • Passive Sensitization:

    • Guinea pigs are passively sensitized by an intraperitoneal (i.p.) or intravenous (i.v.) injection of anti-OVA serum.

  • Drug Administration:

    • One hour prior to the antigen challenge, the experimental group is administered this compound orally (p.o.) at the desired doses (e.g., 2 mg/kg and 5 mg/kg).

    • The control group receives the vehicle.

  • Antigen Challenge (Two Methods):

    • Method A: Intravenous Challenge: The sensitized guinea pigs are challenged with an i.v. injection of OVA.

    • Method B: Aerosol Challenge: The sensitized guinea pigs are placed in a chamber and exposed to an aerosol of OVA solution generated by a nebulizer.

  • Monitoring and Evaluation:

    • Respiratory parameters, such as respiratory rate and volume, are continuously monitored before, during, and after the antigen challenge.

    • The severity of the asthmatic response (e.g., bronchoconstriction) is assessed, and the protective effect of this compound is determined by comparing the changes in respiratory parameters between the treated and control groups.

Experimental Workflow for Guinea Pig Asthma Model

Asthma_Workflow cluster_sensitization Sensitization cluster_treatment Treatment cluster_challenge Challenge & Monitoring sensitization Passive Sensitization: i.p. or i.v. injection of anti-OVA serum in guinea pigs drug_admin Oral Administration: This compound or Vehicle (1 hr pre-challenge) sensitization->drug_admin challenge_iv Method A: i.v. Antigen Challenge drug_admin->challenge_iv 1 hour challenge_aerosol Method B: Aerosolized Antigen Challenge drug_admin->challenge_aerosol 1 hour monitoring Respiratory Monitoring: Measure changes in breathing parameters challenge_iv->monitoring challenge_aerosol->monitoring

Caption: Workflow for the guinea pig experimental asthma model.

Mechanism of Action: Signaling Pathway

This compound's primary anti-allergic effect is mediated through the blockade of the histamine H1 receptor. The following diagram illustrates the simplified signaling pathway of an allergic reaction and the point of intervention for this compound.

Histamine H1 Receptor Signaling in Allergy and this compound's Intervention

Signaling_Pathway cluster_sensitization Sensitization Phase cluster_re_exposure Re-exposure & Degranulation cluster_effect Effector Phase cluster_intervention Pharmacological Intervention allergen Allergen Exposure b_cell B Cell Activation allergen->b_cell plasma_cell Plasma Cell Differentiation b_cell->plasma_cell ige IgE Production plasma_cell->ige mast_cell Mast Cell Sensitization (IgE binds to FcεRI) ige->mast_cell degranulation Mast Cell Degranulation mast_cell->degranulation Cross-linking of IgE re_allergen Allergen Re-exposure re_allergen->mast_cell histamine Histamine Release degranulation->histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor symptoms Allergic Symptoms: Vasodilation, Increased Permeability, Bronchoconstriction, Itching h1_receptor->symptoms This compound This compound This compound->h1_receptor Blocks Binding

Caption: Simplified signaling pathway of an allergic reaction and this compound's point of action.

Conclusion

The data from animal models demonstrate that this compound is an effective inhibitor of allergic reactions, particularly in models of passive cutaneous anaphylaxis and experimental asthma.[4][5] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3] The protocols and data presented in these application notes provide a foundation for further preclinical investigation of this compound and other novel anti-allergic compounds. These models are crucial for determining in vivo efficacy and understanding the pharmacological profile of potential drug candidates before they advance to clinical trials.

References

Mequitazine in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine, a second-generation histamine H1 antagonist, belongs to the phenothiazine class of compounds. While primarily utilized for its anti-allergic properties, emerging research into the pharmacological activities of phenothiazines and other antihistamines suggests a potential for repurposing these agents in oncology.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols to guide the investigation of this compound's potential anticancer effects in cell culture models. The information presented is based on the known activities of structurally related compounds and provides a framework for exploring this compound's putative mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy.

Postulated Anticancer Mechanisms of this compound

Based on studies of related phenothiazines and antihistamines, this compound may exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Phenothiazine derivatives have been shown to trigger programmed cell death in cancer cells.[1][3][6][7] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism of anticancer drugs. Related compounds can induce cell cycle arrest at various phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[1][8]

  • Modulation of Autophagy: Autophagy, a cellular self-degradation process, has a complex role in cancer. Some antihistamines have been found to inhibit autophagy, which can lead to the accumulation of toxic cellular components and subsequent cell death.[4][9]

  • Inhibition of Key Signaling Pathways: Phenothiazines are known to interfere with critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][6]

Data Presentation: Comparative Anticancer Activities of Antihistamines

AntihistamineCancer Cell LineIC50 (µM)Observed EffectsReference
Meclizine COLO 205 (Colon)>50Induction of apoptosis, G0/G1 cell cycle arrest[7]
Deptropine Hep3B (Hepatoma)~10Inhibition of autophagosome-lysosome fusion[4][9]
Desloratadine MCF-7 (Breast)~30 (64 µg/mL)TP53-dependent apoptosis[10]
Cimetidine Caco-2 (Colorectal)10 (with histamine)Inhibition of proliferation, induction of apoptosis[11]
Ranitidine Caco-2 (Colorectal)0.1Inhibition of proliferation, induction of apoptosis[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential anticancer effects of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound at the desired concentrations for the appropriate time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour.[13] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing, and incubate for at least 30 minutes on ice.[14]

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution.[15]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of key proteins involved in apoptosis to elucidate the signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells using RIPA buffer.[16]

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[17]

Visualizations

Signaling Pathways

This compound This compound H1R Histamine H1 Receptor This compound->H1R Inhibits PI3K PI3K This compound->PI3K Inhibits? Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) This compound->Bax Activates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathways affected by this compound in cancer cells.

Experimental Workflow

start Cancer Cell Culture treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot Analysis treat->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Caption: Workflow for investigating this compound's anticancer effects in vitro.

Logical Relationship of Apoptosis and Cell Cycle Arrest

This compound This compound Treatment dna_damage Cellular Stress/ DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (e.g., G0/G1 or G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis proliferation Inhibition of Cancer Cell Proliferation cell_cycle_arrest->proliferation apoptosis->proliferation

Caption: Interplay between this compound-induced cell cycle arrest and apoptosis.

References

Mequitazine: A Tool for Interrogating Histamine-Mediated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine is a second-generation antihistamine that acts as a potent and selective competitive antagonist of the histamine H1 receptor.[1][2][3] Its properties make it a valuable pharmacological tool for studying the role of histamine and its H1 receptor-mediated signaling pathways in various physiological and pathophysiological processes. This compound's reduced ability to cross the blood-brain barrier compared to first-generation antihistamines minimizes sedative effects, making it particularly useful for in vivo studies where central nervous system side effects could confound results.[2] These notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental models to investigate histamine-mediated pathways.

Mechanism of Action

Histamine, released from mast cells and basophils upon allergen exposure, binds to H1 receptors, initiating a cascade of events leading to allergic symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation.[2] this compound competitively binds to H1 receptors on effector cells in tissues like the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[1][4] This antagonism prevents the downstream signaling cascade, alleviating the symptoms of allergic reactions. Beyond its primary antihistaminic action, this compound has also been suggested to possess anti-inflammatory properties, potentially by inhibiting the release of other inflammatory mediators.[2]

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for its activity in various assays.

Table 1: In Vitro Activity of this compound

ParameterValueAssay SystemReference
Antiviral Activity (IC50) 7.28 μMPlaque assay in Vero cells (SARS-CoV-2)Not specified in search results
Muscarinic Receptor Affinity (Ki) 5.0 - 38 nMReceptor-binding assay in bovine cerebral cortexNot specified in search results

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effective Dose | Route of Administration | Effect | Reference | |---|---|---|---| | Passive Cutaneous Anaphylaxis (Rat) | 2 and 5 mg/kg | Oral (p.o.) | Dose-dependent inhibition of the 48-hr PCA reaction | Not specified in search results | | Experimental Asthma (Guinea Pig) | 5 mg/kg | Oral (p.o.) | Fair inhibition of antigen-induced asthma | Not specified in search results | | Histamine-induced Lethality (Mouse) | Not specified | Oral (p.o.) | Protection against acute death |[5] | | Histamine-induced Vascular Permeability (Rat) | Not specified | Oral (p.o.) | Marked inhibition |[5] |

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound to study histamine-mediated pathways.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo model is used to evaluate the effect of this compound on IgE-mediated mast cell degranulation and subsequent histamine-induced vascular permeability.

Materials:

  • Male Wistar rats (80 ± 20 g)

  • Reaginic (IgE) anti-ovalbumin serum

  • Ovalbumin (antigen)

  • Evans blue dye

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Calipers

Procedure:

  • Sensitization: Passively sensitize the rats by intradermal injection of 0.05 mL of reaginic anti-ovalbumin serum into two marked spots on the dorsal surface. Allow a sensitization period of 16 hours.[6]

  • Drug Administration: Administer this compound (e.g., 2 or 5 mg/kg) or vehicle orally (p.o.) to the sensitized rats.

  • Antigen Challenge: 60 minutes after drug administration, intravenously (IV) challenge the animals with a mixture of 1 mg of ovalbumin and 5 mg of Evans blue dye in saline.[6]

  • Evaluation: 30 minutes after the challenge, sacrifice the animals.[6] Measure the diameter of the blue wheal at the injection sites using calipers.

  • Scoring: Score the wheal diameters as follows: 0 (<0.05 cm), 1 (>0.05-0.2 cm), 2 (>0.2-0.4 cm), 3 (>0.4-0.6 cm), 4 (>0.6-0.8 cm), 5 (>0.8-1.2 cm), and 6 (>1.2 cm). The maximum possible score per animal is 12.[6]

  • Data Analysis: Compare the mean scores of the this compound-treated groups with the vehicle-treated group to determine the percentage of inhibition.

Protocol 2: Histamine-Induced Contractions in Isolated Guinea Pig Ileum

This ex vivo assay assesses the competitive antagonism of this compound at the H1 receptor on smooth muscle.

Materials:

  • Guinea pig

  • Tyrode's physiological salt solution

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Student Organ Bath with a kymograph or a transducer for isometric tension recording

  • Oxygen supply (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Sacrifice a guinea pig and dissect a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and cut it into 2-3 cm pieces.

  • Mounting: Suspend a segment of the ileum in a 10 mL organ bath containing Tyrode's solution, maintained at 32-33°C and continuously bubbled with 95% O2, 5% CO2. Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Histamine Dose-Response Curve: Obtain a cumulative dose-response curve for histamine by adding increasing concentrations of histamine (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath and recording the contractile response.

  • This compound Incubation: Wash the tissue repeatedly until the baseline is restored. Add a known concentration of this compound to the organ bath and incubate for 20-30 minutes.

  • Second Histamine Dose-Response Curve: In the presence of this compound, repeat the cumulative histamine dose-response curve.

  • Data Analysis: Compare the histamine dose-response curves in the absence and presence of this compound. A parallel rightward shift of the curve in the presence of this compound is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot.

Protocol 3: Histamine H1 Receptor-Mediated Calcium Flux Assay

This in vitro cell-based assay measures the ability of this compound to block histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (or another suitable cell line like CHO-H1 cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Histamine.

  • This compound.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a suitable density (e.g., 40,000-50,000 cells/well) and allow them to attach overnight.[7]

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Incubation: Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record a baseline fluorescence for a few seconds.

  • Histamine Stimulation: Inject a pre-determined concentration of histamine (e.g., EC80 concentration) into the wells and continue recording the fluorescence signal for at least 2 minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the IC50 value of this compound by plotting the percentage of inhibition of the histamine response against the concentration of this compound.

Visualization of Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Histamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Releases Ca2_release->PKC Activates NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activates Inflammation Inflammatory Response NFkB_pathway->Inflammation Leads to

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

PCA_Workflow cluster_sensitization Day 1: Sensitization cluster_treatment_challenge Day 2: Treatment and Challenge cluster_evaluation Evaluation sensitize Intradermal injection of anti-ovalbumin IgE into rat dorsum administer Oral administration of This compound or vehicle sensitize->administer 16 hours challenge IV injection of ovalbumin + Evans blue dye administer->challenge 60 minutes euthanize Euthanize rat 30 min post-challenge challenge->euthanize measure Measure wheal diameter euthanize->measure analyze Score and analyze data measure->analyze

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Mequitazine_Logic This compound This compound H1R_antagonism Selective H1 Receptor Antagonism This compound->H1R_antagonism In_Vitro In Vitro Studies H1R_antagonism->In_Vitro In_Vivo In Vivo Studies H1R_antagonism->In_Vivo Ca_flux Calcium Flux Assay In_Vitro->Ca_flux Ileum_contraction Isolated Ileum Contraction In_Vitro->Ileum_contraction PCA Passive Cutaneous Anaphylaxis In_Vivo->PCA Asthma_model Experimental Asthma Models In_Vivo->Asthma_model Pathway_elucidation Elucidation of Histamine-Mediated Signaling Pathways Ca_flux->Pathway_elucidation Ileum_contraction->Pathway_elucidation PCA->Pathway_elucidation Asthma_model->Pathway_elucidation

Caption: Logical relationship of this compound as a tool for studying histamine pathways.

References

Mequitazine: A Versatile Tool for Interrogating the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Mequitazine is a phenothiazine derivative that functions as a potent and long-acting antagonist of the histamine H1 receptor.[1] While clinically used for the management of allergic conditions, its specific pharmacological profile makes it a valuable tool compound for in vitro and in vivo research aimed at elucidating the role of the H1 receptor in various physiological and pathophysiological processes. These application notes provide a comprehensive overview of this compound's utility in H1 receptor research, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Profile

This compound is a competitive antagonist of the histamine H1 receptor, meaning it binds to the same site as histamine but does not activate the receptor, thereby blocking histamine-induced responses.[2] It is often classified as a second-generation antihistamine due to its reduced sedative effects compared to first-generation compounds, a property attributed to its limited ability to cross the blood-brain barrier.[3] Notably, this compound also exhibits high affinity for muscarinic acetylcholine receptors, a characteristic that should be considered when designing and interpreting experiments.[4]

Data Presentation

ParameterReceptor/EnzymeValueSpecies/SystemAssay TypeReference
Ki Muscarinic Acetylcholine Receptors5.0 - 38 nMBovine Cerebral CortexRadioligand Binding[4]
Km Cytochrome P450 2D6 (CYP2D6)0.72 ± 0.26 µMHuman Liver MicrosomesEnzyme Kinetics[5]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a tool compound, it is crucial to understand the signaling cascade it modulates and the experimental steps involved in its characterization.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a Gq/11-mediated signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses to histamine. This compound blocks this pathway by preventing the initial binding of histamine to the H1 receptor.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

H1 Receptor Signaling Pathway
Experimental Workflow for this compound Characterization

The following workflow outlines the key steps in characterizing the interaction of this compound with the H1 receptor, from initial binding studies to functional assessment.

Experimental_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux - Determine IC₅₀/pA₂) binding_assay->functional_assay selectivity_assay Selectivity Profiling (e.g., Muscarinic Receptor Binding) functional_assay->selectivity_assay data_analysis Data Analysis & Interpretation selectivity_assay->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Workflow for this compound Characterization
Logical Relationship of this compound as a Tool Compound

This diagram illustrates the logical application of this compound in H1 receptor research.

Logical_Relationship This compound This compound h1_antagonism Selective H1 Receptor Antagonism This compound->h1_antagonism Exhibits block_signaling Blocks H1-mediated Signaling h1_antagonism->block_signaling Leads to in_vitro In Vitro Studies (e.g., cell-based assays) block_signaling->in_vitro Allows for in_vivo In Vivo Studies (e.g., animal models of allergy) block_signaling->in_vivo Allows for elucidate_function Elucidate H1 Receptor Function in_vitro->elucidate_function Contributes to in_vivo->elucidate_function Contributes to

Using this compound in H1 Research

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound's interaction with the H1 receptor.

Protocol 1: H1 Receptor Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Thaw the H1 receptor-expressing cell membranes on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (10 µM Mepyramine).

    • Competition Binding: Add 50 µL of serially diluted this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand:

    • Add 50 µL of [³H]-Pyrilamine to all wells at a final concentration close to its Kd (typically 1-2 nM).

  • Add Membranes:

    • Add 100 µL of the membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: H1 Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound as an antagonist of histamine-induced calcium mobilization.

Materials:

  • Cells: A cell line stably expressing the human H1 receptor and capable of signaling through the calcium pathway (e.g., HEK293-H1R or CHO-H1R).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine: As the agonist.

  • Test Compound: this compound, serially diluted.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed the H1 receptor-expressing cells into the microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Compound Incubation (Antagonist Mode):

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the histamine response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating histamine dose-response curves in the presence of increasing concentrations of this compound to determine the pA₂ value.

This compound serves as a valuable pharmacological tool for the investigation of histamine H1 receptor biology. Its potent antagonist activity allows for the effective blockade of H1 receptor-mediated signaling in a variety of experimental systems. When using this compound, it is essential for researchers to be mindful of its activity at muscarinic receptors and to include appropriate controls to ensure the observed effects are indeed mediated by the H1 receptor. The protocols provided here offer a robust framework for the in vitro characterization of this compound and other novel H1 receptor ligands.

References

Application Notes and Protocols for the In Vivo Administration of Mequitazine in Rats and Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Mequitazine in rats and guinea pigs, focusing on its pharmacokinetic and pharmacodynamic properties. The following sections detail experimental protocols, summarize key data, and provide visualizations to guide researchers in pharmacology, toxicology, and drug development.

Data Presentation

The following tables summarize the available quantitative data for the administration of this compound in rats. Please note that while pharmacodynamic data is available for guinea pigs, specific pharmacokinetic parameters for this species were not identified in the reviewed literature.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Dose

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 78.5 ± 21.3189.4 ± 35.7
Tmax (h) 4.0 ± 1.00.08 ± 0.0
AUC₀₋t (ng·h/mL) 876.5 ± 154.2245.1 ± 45.8
AUC₀₋inf (ng·h/mL) 923.7 ± 168.9251.3 ± 47.6
t₁₂ (h) 7.8 ± 1.56.5 ± 1.2
Bioavailability (%) 37.8 ± 8.2-

Data adapted from a study utilizing a UPLC-MS/MS method for the determination of this compound in rat plasma.

Table 2: Effective Oral Doses of this compound for Antiallergic Effects in Rats and Guinea Pigs

SpeciesExperimental ModelEffective Dose (p.o.)Observed Effect
Rat Passive Cutaneous Anaphylaxis2 and 5 mg/kgDose-dependent inhibition of the anaphylactic reaction[1].
Guinea Pig Experimental Asthma (antigen-induced)5 mg/kgFair inhibition of asthma symptoms[1].
Guinea Pig Experimental Asthma (aerosolized antigen)5 mg/kgFair inhibition of asthma symptoms[1].

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

This protocol is based on established methodologies for pharmacokinetic studies in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

2. This compound Formulation:

  • Oral Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Intravenous Administration: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline).

3. Dosing:

  • Oral (p.o.): Administer a single dose of 10 mg/kg via oral gavage.

  • Intravenous (i.v.): Administer a single dose of 1 mg/kg via the tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at the following time points:

    • Oral: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Intravenous: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

5. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method, such as UPLC-MS/MS.

6. Data Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁₂, bioavailability) from the plasma concentration-time data using non-compartmental analysis.

Protocol 2: Evaluation of Antiallergic Activity of this compound in Rats (Passive Cutaneous Anaphylaxis)

This protocol describes a method to assess the in vivo antiallergic effects of this compound in rats.

1. Animal Model:

  • Species: Wistar rats

  • Sex: Male

  • Weight: 200-250 g

2. Sensitization:

  • Passively sensitize the rats by intradermal injection of an anti-DNP IgE antibody into the dorsal skin.

3. This compound Administration:

  • Administer this compound orally at doses of 2 mg/kg and 5 mg/kg, 1 hour before the antigen challenge.

  • A control group should receive the vehicle only.

4. Antigen Challenge:

  • 48 hours after sensitization, intravenously inject the antigen (DNP-HSA) mixed with Evans blue dye.

5. Evaluation of Anaphylactic Reaction:

  • 30 minutes after the antigen challenge, euthanize the animals and dissect the dorsal skin.

  • Measure the diameter of the blue spot at the site of injection to quantify the extent of the passive cutaneous anaphylaxis.

  • Calculate the percentage inhibition of the anaphylactic reaction for the this compound-treated groups compared to the control group.

Protocol 3: Proposed Pharmacokinetic Study of this compound in Guinea Pigs

As no specific pharmacokinetic data for this compound in guinea pigs is readily available, this protocol is adapted from a study on another orally administered drug in this species and can serve as a template.

1. Animal Model:

  • Species: Dunkin Hartley guinea pigs

  • Sex: Male

  • Weight: 400-500 g

  • Acclimatization: House the animals in a controlled environment for at least one week before the study.

2. This compound Formulation:

  • Prepare a formulation of this compound suitable for oral and intravenous administration in guinea pigs.

3. Dosing:

  • Oral (p.o.): Administer a single dose (e.g., 5 mg/kg) by oral gavage.

  • Intravenous (i.v.): Administer a single dose (e.g., 1 mg/kg) via a suitable vein (e.g., cephalic or saphenous vein).

  • A crossover study design with a washout period of at least one week is recommended.

4. Blood Sampling:

  • Collect blood samples (approximately 0.3-0.5 mL) at appropriate time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Use a suitable blood collection technique, such as from the saphenous vein or via a surgically implanted catheter.

5. Sample Processing and Analysis:

  • Process the blood samples to obtain plasma and store at -80°C.

  • Quantify this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

6. Data Analysis:

  • Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁₂, bioavailability) using non-compartmental analysis.

Visualizations

Mequitazine_Signaling_Pathway cluster_cell Effector Cell cluster_downstream Downstream Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation NFkB NF-κB Activation PKC->NFkB NFkB->Inflammation

Caption: this compound's mechanism of action.

Experimental_Workflow_Pharmacokinetics cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Rats or Guinea Pigs) Drug_Formulation This compound Formulation (Oral & IV) Dosing Dosing (Oral or IV) Drug_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing UPLC_MSMS UPLC-MS/MS Analysis Sample_Processing->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: Pharmacokinetic study workflow.

Experimental_Workflow_PCA cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge cluster_evaluation Evaluation Rat_Selection Select Wistar Rats Passive_Sensitization Intradermal Injection of Anti-DNP IgE Rat_Selection->Passive_Sensitization Mequitazine_Admin Oral Administration of this compound or Vehicle Passive_Sensitization->Mequitazine_Admin 47h post-sensitization Antigen_Challenge IV Injection of DNP-HSA + Evans Blue Mequitazine_Admin->Antigen_Challenge 1h post-treatment Euthanasia Euthanasia Antigen_Challenge->Euthanasia 30 min post-challenge Skin_Dissection Skin Dissection Euthanasia->Skin_Dissection Measure_Reaction Measure Blue Spot Diameter Skin_Dissection->Measure_Reaction Calculate_Inhibition Calculate % Inhibition Measure_Reaction->Calculate_Inhibition

Caption: Passive cutaneous anaphylaxis workflow.

References

Application Notes and Protocols for the Quantification of Mequitazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Mequitazine in biological matrices, primarily plasma and urine. The protocols are based on validated methods employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity for pharmacokinetic and bioavailability studies.

UPLC-MS/MS Method for this compound Quantification in Rat Plasma and Urine

This method offers a sensitive and rapid approach for the determination of this compound, suitable for pharmacokinetic studies.[1]

Experimental Protocol

1.1.1. Sample Preparation

A liquid-liquid extraction procedure is employed for the isolation of this compound from biological samples.[1]

  • For Plasma:

    • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

    • Add 20 µL of Imipramine solution (internal standard, IS).

    • Add 50 µL of 1 M NaOH to alkalize the sample.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the UPLC-MS/MS system.

  • For Urine:

    • Follow the same procedure as for plasma, using 100 µL of rat urine.

1.1.2. Chromatographic Conditions

  • System: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Kinetex core-shell C18 column (50 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water.[1]

    • B: 0.1% (v/v) formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.0 10 90
    3.0 10 90
    3.1 95 5

    | 5.0 | 95 | 5 |

1.1.3. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Mass Transitions:

    • This compound: m/z 323.3 → 83.1.[1]

    • Imipramine (IS): m/z 281.3 → 86.3.[1]

Workflow Diagram

UPLC_MSMS_Workflow Sample Biological Sample (Plasma or Urine) Spike_IS Spike with Internal Standard (Imipramine) Sample->Spike_IS Alkalize Alkalize with 1 M NaOH Spike_IS->Alkalize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalize->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

UPLC-MS/MS Sample Preparation Workflow

GC-MS Method for this compound Quantification in Human Plasma

This section details two validated GC-MS methods for the determination of this compound in human plasma.

GC-Quadrupole MS Method

This method is specific and sensitive for the quantitative analysis of this compound in human plasma and has been successfully applied to pharmacokinetic studies.[2]

2.1.1. Experimental Protocol

2.1.1.1. Sample Preparation

  • A liquid-liquid extraction is performed.[2]

    • To a plasma sample, add Promethazine as the internal standard (IS).[2]

    • Adjust the pH of the sample.

    • Extract with hexane.[2]

    • Evaporate the extract to dryness.[2]

    • Reconstitute the residue and inject an aliquot into the GC-MS system.[2]

2.1.2. GC-MS Conditions

  • System: Gas chromatograph coupled to a quadrupole mass spectrometer.[2]

  • Further details on the GC column, temperature program, and MS parameters are not specified in the provided abstract but would be necessary for method replication.

GC-Ion Trap MS Method

This method has been developed and validated for bioavailability and pharmacokinetic studies of this compound in humans.[3][4]

2.2.1. Experimental Protocol

2.2.1.1. Sample Preparation

  • This method also utilizes a liquid-liquid extraction.[3][4]

    • Use 1 mL of human plasma.[3]

    • Adjust the pH of the sample.[3]

    • Extract this compound with hexane.[3]

    • Evaporate the organic layer to dryness.[3]

    • Reconstitute the residue.[3]

    • Introduce an aliquot into the GC/MS system with an ion-trap detector.[3]

2.2.2. GC-MS Conditions

  • System: Gas chromatograph coupled to a mass spectrometer with an ion-trap detector.[3]

  • Specifics of the GC column and temperature programming are not detailed in the abstract.

Workflow Diagram

GC_MS_Workflow Plasma_Sample Human Plasma Sample Spike_IS_GC Spike with Internal Standard (e.g., Promethazine) Plasma_Sample->Spike_IS_GC pH_Adjust Adjust pH Spike_IS_GC->pH_Adjust LLE_Hexane Liquid-Liquid Extraction (Hexane) pH_Adjust->LLE_Hexane Evaporate_GC Evaporate to Dryness LLE_Hexane->Evaporate_GC Reconstitute_GC Reconstitute Evaporate_GC->Reconstitute_GC Inject_GC Inject into GC-MS Reconstitute_GC->Inject_GC Logical_Relationship Objective Quantify this compound in Biological Sample Method_Selection Method Selection Objective->Method_Selection UPLC_MSMS UPLC-MS/MS Method_Selection->UPLC_MSMS High Sensitivity GC_MS GC-MS Method_Selection->GC_MS Established Method Sample_Prep Sample Preparation UPLC_MSMS->Sample_Prep GC_MS->Sample_Prep Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Results Concentration of this compound Data_Processing->Results

References

Application Notes and Protocols for Studying Mast Cell Degranulation Using Mequitazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine is a second-generation H1 antihistamine of the phenothiazine class, primarily known for its competitive antagonism of histamine H1 receptors.[1][2] Beyond this primary mechanism, some antihistamines are also reported to possess mast cell stabilizing properties, which involve the inhibition of mast cell degranulation and the release of histamine and other inflammatory mediators.[3] This dual action makes this compound a compound of interest for studying the complex mechanisms of allergic reactions. Mast cell degranulation is a critical event in Type I hypersensitivity reactions, and its inhibition is a key therapeutic strategy for allergic disorders.[4]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on mast cell degranulation, utilizing the rat basophilic leukemia (RBL-2H3) cell line as a model system. The protocols detailed below will enable the quantification of this compound's inhibitory potential on mast cell degranulation and the exploration of its mechanism of action.

Data Presentation

While specific quantitative data on the direct mast cell stabilizing effects of this compound, such as IC50 values for the inhibition of degranulation, are not extensively documented in publicly available literature, the following tables provide a framework for researchers to generate and present their own findings.

Table 1: Cytotoxicity of this compound on RBL-2H3 Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
25
50
100

This table should be populated with data from a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for subsequent degranulation experiments.

Table 2: Inhibitory Effect of this compound on IgE-Mediated Mast Cell Degranulation

TreatmentConcentration (µM)β-Hexosaminidase Release (% of Maximum)Inhibition (%)
Vehicle Control (Unstimulated)-
Vehicle Control (Stimulated)-1000
This compound1
This compound10
This compound25
This compound50
Positive Control (e.g., Ketotifen)10

This table is designed to summarize the results from the β-hexosaminidase release assay. The percentage of β-hexosaminidase release is calculated relative to the stimulated vehicle control. The percentage of inhibition is calculated relative to the stimulated vehicle control after subtracting the baseline (unstimulated) release.

Experimental Protocols

Protocol 1: RBL-2H3 Cell Culture and Maintenance
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using 0.25% Trypsin-EDTA.

Protocol 2: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from established methods for assessing mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-Bovine Serum Albumin (BSA)

  • This compound

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop Buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Sensitization: Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in fresh culture medium for 18-24 hours at 37°C.

  • Washing: Wash the sensitized cells twice with 100 µL of warm Tyrode's Buffer to remove unbound IgE.

  • Compound Treatment: Add 90 µL of Tyrode's Buffer containing various concentrations of this compound (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Degranulation Induction: Induce degranulation by adding 10 µL of 1 µg/mL DNP-BSA to each well (final concentration 100 ng/mL).

    • Negative Control (Spontaneous Release): Add 10 µL of Tyrode's Buffer instead of DNP-BSA.

    • Positive Control (Maximum Release): Add 10 µL of DNP-BSA without any inhibitor.

    • Total Release: Lyse a separate set of untreated, sensitized cells with 100 µL of 0.1% Triton X-100.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 150 µL of Stop Buffer.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Calculate the percentage of inhibition for this compound-treated samples:

% Inhibition = [1 - (% Release in presence of this compound / % Release in presence of Stimulant only)] x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mast_Cell_Degranulation_Pathway cluster_0 IgE-Mediated Activation cluster_1 Intracellular Signaling Cascade cluster_2 This compound's Potential Site of Action cluster_3 Degranulation Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI Receptor IgE->FceRI Binds to Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Granule Granule Fusion Ca_ER->Granule Ca_ext Ca²⁺ (extracellular) Ca_channel Ca²⁺ Channels Ca_ext->Ca_channel PKC->Granule This compound This compound This compound->Ca_channel Potential Inhibition Ca_channel->Granule Influx Mediators Release of Histamine, β-Hexosaminidase, etc. Granule->Mediators Experimental_Workflow start Start seed_cells Seed RBL-2H3 Cells in 96-well Plate start->seed_cells sensitize Sensitize with Anti-DNP IgE (24h) seed_cells->sensitize wash Wash Cells with Tyrode's Buffer sensitize->wash treat Treat with this compound or Vehicle (30 min) wash->treat induce Induce Degranulation with DNP-BSA (1h) treat->induce collect Collect Supernatant induce->collect assay β-Hexosaminidase Assay collect->assay read Measure Absorbance at 405 nm assay->read analyze Data Analysis read->analyze end End analyze->end

References

Mequitazine's Efficacy in Passive Cutaneous Anaphylaxis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of the H1 antihistamine, mequitazine, in passive cutaneous anaphylaxis (PCA) experimental models. The information is compiled to assist in the preclinical evaluation of this compound and similar compounds for their anti-allergic properties.

Introduction

This compound is a phenothiazine-based H1 histamine antagonist recognized for its anti-allergic properties.[1][2] It functions by competitively blocking H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1] Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to investigate type I hypersensitivity reactions, which are IgE-mediated allergic responses. This model is instrumental in assessing the efficacy of anti-inflammatory and anti-allergic compounds.[3][4] The PCA model involves sensitizing the skin of a naive animal with IgE antibodies against a specific antigen, followed by an intravenous challenge with that antigen, leading to a localized anaphylactic reaction.[3] This reaction is characterized by increased vascular permeability, which can be quantified.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the in vivo anti-allergic effects of this compound in a rat model of passive cutaneous anaphylaxis.

Compound Dose (mg/kg) Route of Administration Time of Administration Inhibition of 48-hr PCA Reaction Animal Model
This compound2p.o.1 hr prior to antigen challengeDose-dependent inhibitionRats
This compound5p.o.1 hr prior to antigen challengeDose-dependent inhibition, comparable to 1 mg/kg KetotifenRats
Ketotifen1p.o.1 hr prior to antigen challengeSignificant inhibitionRats
Disodium Cromoglycate (DSCG)1i.v.1 min prior to antigen challengeMarked inhibitionRats

Data extracted from a study on the antiallergic effects of this compound.[5]

Experimental Protocols

A detailed methodology for a representative passive cutaneous anaphylaxis experiment to evaluate the efficacy of this compound is provided below. This protocol is based on established PCA models and incorporates specific findings related to this compound.[3][4][5][6]

Objective: To assess the inhibitory effect of this compound on IgE-mediated passive cutaneous anaphylaxis in rats.

Materials:

  • This compound

  • Anti-DNP IgE monoclonal antibody (or other suitable antigen-specific IgE)

  • Dinitrophenyl-human serum albumin (DNP-HSA) (or the corresponding antigen)

  • Evans Blue dye

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (or other appropriate strain)

  • Syringes and needles for injection (intradermal and intravenous)

  • Micropipettes

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Sensitization (Day 1):

    • Prepare a solution of anti-DNP IgE antibody in saline.

    • Anesthetize the rats and shave the dorsal skin.

    • Administer an intradermal (i.d.) injection of the anti-DNP IgE antibody solution into a defined area on the shaved back of each rat. A typical injection volume is 20-50 µL.

    • Inject a corresponding volume of saline into a contralateral site to serve as a negative control.

    • Allow a sensitization period of 48 hours.[5]

  • Drug Administration (Day 3):

    • Prepare solutions of this compound at the desired concentrations (e.g., 2 mg/kg and 5 mg/kg) for oral administration (p.o.).[5]

    • Administer the this compound solution orally to the treatment groups of rats.

    • Administer the vehicle (the solvent used for this compound) to the control group.

    • This administration should occur 1 hour prior to the antigen challenge.[5]

  • Antigen Challenge and Reaction Visualization (Day 3):

    • One hour after this compound or vehicle administration, prepare a solution of DNP-HSA antigen and Evans Blue dye in saline. A typical concentration for Evans Blue is 0.5-1%.

    • Inject the DNP-HSA/Evans Blue solution intravenously (i.v.) into the tail vein of the rats. The Evans Blue dye will extravasate at the site of the anaphylactic reaction due to increased vascular permeability.[3]

  • Quantification of the Anaphylactic Reaction:

    • After a set period (e.g., 30 minutes) post-challenge, euthanize the animals.

    • Excise the skin sites of injection (both the antibody-sensitized and saline control sites).

    • Measure the diameter of the blue spot at the injection sites as a preliminary assessment.

    • For a more quantitative analysis, extract the Evans Blue dye from the excised skin tissue. This is typically done by incubating the tissue in a solvent like formamide or a potassium hydroxide/acetone mixture overnight at a controlled temperature (e.g., 60°C).

    • After extraction, centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans Blue (around 620 nm).

    • The amount of dye extravasated is directly proportional to the intensity of the anaphylactic reaction.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for the this compound-treated groups compared to the vehicle-treated control group using the following formula:

      • % Inhibition = [ (Absorbance_control - Absorbance_treated) / Absorbance_control ] x 100

Visualizations

PCA_Workflow cluster_day1 Day 1: Sensitization cluster_day3_treatment Day 3: Treatment (1 hr before challenge) cluster_day3_challenge Day 3: Antigen Challenge cluster_analysis Analysis sensitization Intradermal injection of anti-DNP IgE into rat skin treatment Oral administration of This compound or Vehicle sensitization->treatment 48 hours challenge Intravenous injection of DNP-HSA + Evans Blue Dye treatment->challenge 1 hour quantification Euthanasia, skin excision, and dye extraction challenge->quantification 30 minutes measurement Spectrophotometric measurement of dye absorbance quantification->measurement

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Type1_Hypersensitivity_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure & Reaction Phase cluster_effects Physiological Effects cluster_intervention Pharmacological Intervention Antigen Antigen Exposure B_Cell B Cell Antigen->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI receptors Cross_Linking Cross-linking of bound IgE Re_Antigen Antigen Re-exposure Re_Antigen->Cross_Linking Degranulation Mast Cell Degranulation Cross_Linking->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators Vascular_Permeability Increased Vascular Permeability (Edema) Mediators->Vascular_Permeability Vasodilation Vasodilation Mediators->Vasodilation Smooth_Muscle Smooth Muscle Contraction Mediators->Smooth_Muscle H1_Receptor Histamine H1 Receptor Mediators->H1_Receptor Histamine binds This compound This compound This compound->H1_Receptor Blocks

Caption: Signaling pathway of Type I hypersensitivity and the action of this compound.

References

Troubleshooting & Optimization

Mequitazine in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of mequitazine when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource offers troubleshooting advice and detailed protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are varying reports on the solubility of this compound in DMSO, which may be attributed to differences in the purity of the compound, the grade of DMSO used, and the dissolution methodology. Published data indicates a solubility range from 2 mg/mL to as high as 50 mg/mL (155.05 mM) with the aid of ultrasonication.[1] To ensure consistency, it is recommended to perform a solubility test for your specific batch of this compound and DMSO.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures. Based on available data, it is recommended to store aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include using a concentration that exceeds the solubility limit, the absorption of water by the hygroscopic DMSO, or the compound precipitating out of solution.

Q4: Can DMSO cause degradation of this compound?

A4: this compound, which contains a phenothiazine group, is susceptible to oxidation, leading to the formation of its corresponding sulphone.[2][3] While direct evidence of DMSO acting as an oxidant for this compound is not extensively documented, DMSO can act as a mild oxidant in certain chemical reactions. Therefore, it is crucial to use high-purity, anhydrous DMSO and proper storage conditions to minimize the risk of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. 1. Concentration exceeds solubility limit. 2. Insufficient mixing. 3. Low-quality or hydrated DMSO.1. Try preparing a more dilute solution. 2. Vortex the solution for several minutes. Gentle warming (to 37°C) or sonication can also aid dissolution.[1] 3. Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Precipitation occurs after the initial clear solution is stored. 1. Solution was supersaturated. 2. Temperature fluctuations during storage. 3. Water absorption into the DMSO stock.1. Re-dissolve by gentle warming or sonication. If precipitation persists, the concentration is likely too high. 2. Ensure consistent storage temperature and aliquot to avoid freeze-thaw cycles. 3. Use fresh, anhydrous DMSO and store in a desiccator.
Precipitation is observed upon dilution into aqueous media. 1. "Salting out" effect due to a sharp change in solvent polarity.1. Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer. 2. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. 3. The final concentration of DMSO in the aqueous solution should be kept low (typically <0.5%) to maintain solubility and minimize solvent effects in biological assays.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in DMSO.

Parameter Value Notes Reference
Molecular Weight 322.47 g/mol [1]
Solubility in DMSO 2 mg/mL - 50 mg/mL (155.05 mM)Higher concentrations may require sonication.[1]
Long-term Storage (in DMSO) -80°C for up to 2 yearsIn single-use aliquots.[1]
Short-term Storage (in DMSO) -20°C for up to 1 yearIn single-use aliquots.[1]

Experimental Protocols

Protocol for Determining this compound Solubility in DMSO

This protocol provides a method to determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL) in a microcentrifuge tube.

  • Vortex the solution vigorously for 5 minutes.

  • If the powder is not fully dissolved, place the tube in a bath sonicator for 15-30 minutes, monitoring the temperature to avoid excessive heating.

  • After sonication, visually inspect the solution for any undissolved particles.

  • If particles are present, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and determine its concentration using a validated analytical method, such as HPLC with UV detection.

  • The concentration of the supernatant represents the kinetic solubility of this compound in DMSO under these conditions.

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a stability-indicating HPLC method to assess the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound-DMSO stock solution

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Temperature-controlled storage units (-20°C and -80°C)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

  • Divide the stock solution into multiple aliquots for storage at different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

  • Analyze the samples by HPLC. A reported method uses a mobile phase of acetonitrile and orthophosphoric acid (50:50 v/v) with UV detection at 256 nm.[2][3]

  • Quantify the peak area of the intact this compound and monitor for the appearance of any new peaks, which would indicate degradation products. The primary expected degradation product is the this compound sulphone.[2][3]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the degradation is less than 10%.

Visualizations

experimental_workflow Workflow for this compound-DMSO Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Complete Dissolution store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute into Aqueous Medium thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for preparing and using this compound in DMSO.

troubleshooting_flow Troubleshooting this compound Dissolution in DMSO action_node action_node end_node end_node start Precipitate Observed? check_conc Is Concentration Too High? start->check_conc check_dmso Is DMSO Anhydrous? check_conc->check_dmso No reduce_conc Reduce Concentration check_conc->reduce_conc Yes use_sonication Applied Sonication / Warming? check_dmso->use_sonication Yes use_fresh_dmso Use Fresh Anhydrous DMSO check_dmso->use_fresh_dmso No apply_sonication Apply Gentle Sonication / Warming use_sonication->apply_sonication No solution_clear Solution is Clear use_sonication->solution_clear Yes reduce_conc->solution_clear use_fresh_dmso->solution_clear apply_sonication->solution_clear

Caption: Decision tree for troubleshooting dissolution issues.

degradation_pathway Potential Degradation Pathway of this compound This compound This compound (Phenothiazine Moiety) sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidation sulphone This compound Sulphone sulfoxide->sulphone Further Oxidation

Caption: this compound's oxidative degradation pathway.

References

Overcoming Mequitazine off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mequitazine in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the known off-target effects of this compound, ensuring the validity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily a histamine H1 receptor antagonist.[1][2] It competitively binds to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[1] This action alleviates the symptoms associated with allergic reactions.[2]

Q2: What are the most significant off-target effects of this compound that I should be aware of in my experiments?

The most prominent off-target effect of this compound is its potent anticholinergic activity, resulting from its high affinity for muscarinic acetylcholine receptors.[3][4] As a phenothiazine derivative, it may also interact with other receptors and channels, including serotonin (5-HT) receptors, α-adrenergic receptors, and cardiac ion channels, which are known off-targets for this class of drugs.[3]

Q3: Why am I observing effects that are inconsistent with pure H1 receptor antagonism in my cell-based assay?

Unexplained experimental results may be due to this compound's off-target binding, particularly to muscarinic receptors. This compound has a high affinity for muscarinic receptors, with Ki values reported in the range of 5.0-38 nM.[3] If your experimental system expresses these receptors, the observed effects could be a composite of both H1 and muscarinic receptor antagonism.

Q4: Can this compound affect intracellular calcium signaling?

Yes, this compound can modulate intracellular calcium levels through both its on-target and off-target activities. As an H1 receptor antagonist, it blocks histamine-induced calcium mobilization, which is a primary signaling pathway for H1 receptors coupled to Gq/11 proteins.[5][6] However, its anticholinergic effects on Gq-coupled muscarinic receptors (M1, M3, M5) can also interfere with acetylcholine-induced calcium signaling. Furthermore, some phenothiazines have been shown to directly affect calcium channels.[4]

Q5: Are there cardiovascular-related off-target effects of this compound to consider for in vivo or cardiac tissue experiments?

While this compound is generally considered to have a better safety profile than some older antihistamines, its phenothiazine structure warrants caution regarding cardiovascular effects. Phenothiazines can potentially block cardiac ion channels, such as the hERG potassium channel, which is crucial for cardiac repolarization.[7][8] Blockade of these channels can lead to QT interval prolongation.[7]

Troubleshooting Guide

Issue 1: Confounding Anticholinergic (Muscarinic) Effects

How to Diagnose:

Your experimental results are inconsistent with the known effects of H1 receptor blockade alone. For example, you observe effects in a system that lacks H1 receptors but expresses muscarinic receptors, or the observed response is not fully reversed by a selective H1 agonist.

Mitigation Strategy:

To isolate the H1-mediated effects of this compound, it is crucial to incorporate controls that block its off-target muscarinic activity.

  • Use a Non-selective Muscarinic Antagonist: Co-incubate your experimental system with a non-selective muscarinic antagonist, such as atropine , at a concentration sufficient to block all muscarinic receptor subtypes (e.g., 1 µM).[9][10][11] This will allow you to observe the effects of this compound that are solely due to H1 receptor antagonism.

  • Employ Subtype-Selective Muscarinic Antagonists: If your system expresses a specific muscarinic receptor subtype, use a selective antagonist to dissect the off-target effect more precisely.

Muscarinic Receptor SubtypeSelective Antagonist
M1 Pirenzepine
M2 Methoctramine
M3 4-DAMP

Experimental Workflow to Isolate H1 Effects:

cluster_setup Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis Control Vehicle Control Assay Perform Functional Assay (e.g., Calcium Mobilization, Gene Expression) Control->Assay This compound This compound Alone This compound->Assay Atropine Atropine Alone (or other muscarinic antagonist) Atropine->Assay Combo This compound + Atropine Combo->Assay Compare Compare Results Assay->Compare Isolate Isolate H1-Mediated Effect: (this compound Alone) - (Atropine Alone) Compare->Isolate Start Unexpected Result in CNS Model Hypothesis Hypothesis: Off-target 5-HT receptor activity? Start->Hypothesis Action1 Action: Run 5-HT receptor competitive binding assay Hypothesis->Action1 Action2 Action: Use selective 5-HT antagonist (e.g., Ketanserin for 5-HT2A) as a control Hypothesis->Action2 Result1 Result: Significant binding affinity for 5-HT receptor Action1->Result1 Result2 Result: 5-HT antagonist reverses unexpected effect Action2->Result2 Conclusion Conclusion: Observed effect is mediated through 5-HT receptor Result1->Conclusion Result2->Conclusion cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messengers cluster_downstream Downstream Effects Receptor H1 or Muscarinic Receptor (Gq-coupled) Gq Gq Protein Receptor->Gq This compound This compound This compound->Receptor Blocks Ligand Agonist (Histamine or Acetylcholine) Ligand->Receptor Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Activate PKC DAG->PKC

References

Mequitazine Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of mequitazine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is susceptible to degradation through oxidation and photodegradation. The primary degradation products identified are:

  • This compound Sulphone: Formed via peroxide oxidation of the phenothiazine group. Its identity has been confirmed by Infrared Spectroscopy (IR) and Mass Spectrometry (MS).[1][2]

  • This compound-S-oxide: Another product of oxidation.[1][3]

  • Hydroxylated this compound: A metabolite formed in human liver microsomes.[3][4]

  • Photodegradation Products: In the presence of TiO2 (a common excipient) and light, this compound can degrade to this compound-S-oxide and this compound-sulphone.[1]

Q2: What are the common analytical techniques used to detect this compound and its degradation products?

A2: A variety of stability-indicating methods have been developed to quantify this compound in the presence of its degradants. These include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), densitometry, and several spectrophotometric methods.[1][2]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential for understanding the stability of a drug substance and developing stability-indicating analytical methods.[5][6] For this compound, this would typically involve exposing it to a range of stress conditions as recommended by ICH guidelines, such as:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid drug substance.

  • Photostability: Exposing the drug to light of specified intensity and duration.

Troubleshooting Guides

HPLC Analysis
IssuePotential CauseSuggested Solution
Poor resolution between this compound and its degradation products - Inappropriate mobile phase composition.- Incorrect column selection.- Flow rate is too high or too low.- Optimize the mobile phase. A common mobile phase is a 50:50 mixture of acetonitrile and orthophosphoric acid.[1][2]- Ensure a suitable column is being used, such as a C18 column.[1]- Adjust the flow rate to improve separation.
Peak tailing for this compound or degradant peaks - Silanol interactions with the stationary phase.- Sample overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.
Inconsistent retention times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for proper functioning and pressure fluctuations.
Spectrophotometric Analysis
IssuePotential CauseSuggested Solution
Non-linear calibration curve - Deviations from Beer-Lambert Law at high concentrations.- Interference from excipients or degradation products.- Ensure the measurements are within the established linear range for the specific method (see table below).- Utilize derivative or difference spectrophotometry to minimize interference.[1][2][7]
Inaccurate quantification of this compound in the presence of its degradate - Overlapping spectra of this compound and its degradation products.- Employ a method specifically designed for this purpose, such as first derivative ratio spectrophotometry.[1][2]- Use a colorimetric method that is selective for this compound, such as reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH).[2]

Quantitative Data Summary

The following tables summarize the linearity ranges for various analytical methods used to determine this compound.

Table 1: Chromatographic Methods

MethodLinearity RangeInternal StandardDetection
HPLC-UV1.00 - 9.00 µg/mLCaffeine256 nm
Densitometry1.25 - 7.50 µ g/spot -256 nm
UPLC-MS/MS1 - 50 ng/mLImipramineMRM (m/z 323.3→83.1)

Table 2: Spectrophotometric Methods

MethodLinearity RangeWavelength
First Derivative Spectrophotometry2.00 - 16.00 µg/mL253.4 nm
First Derivative Spectrophotometry1.00 - 10.00 µg/mL290 nm
First Derivative Ratio Spectra1.00 - 10.00 µg/mL210.2, 247, and 259.8 nm
Difference Spectrophotometry1.00 - 35.00 µg/mL342 nm
Colorimetric (Gibbs Reagent)50.00 - 600.00 µg/mL405 nm
Colorimetric (MBTH)1.00 - 16.00 µg/mL685 nm

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is based on a widely cited method for the determination of this compound in the presence of its sulphoxide degradant.[1][2]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: Orthophosphoric Acid (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 256 nm

    • Internal Standard: Caffeine

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and caffeine in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range of 1.00 - 9.00 µg/mL for this compound.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For dosage forms, crush a number of tablets, and dissolve a portion of the powder equivalent to a known amount of this compound in the mobile phase. Sonicate and filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with the calibration curve.

Visualizations

Mequitazine_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_products Degradation Products This compound This compound Bulk Drug / Product Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (H2O2) This compound->Oxidation Heat Dry Heat This compound->Heat Light Photolysis This compound->Light HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Heat->HPLC Analyze stressed samples Light->HPLC Analyze stressed samples Sulphone This compound Sulphone HPLC->Sulphone Detect & Quantify SOxide This compound-S-oxide HPLC->SOxide Detect & Quantify Hydroxylated Hydroxylated this compound HPLC->Hydroxylated Detect & Quantify Other Other Minor Degradants HPLC->Other Detect & Quantify LCMS LC-MS/MS for Identification Sulphone->LCMS Characterize structure SOxide->LCMS Characterize structure Hydroxylated->LCMS Characterize structure Other->LCMS Characterize structure

Caption: Workflow for forced degradation and analysis of this compound.

Mequitazine_Signaling_Pathway This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Blocks Allergic_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Allergic_Response Activates Histamine Histamine Histamine->H1_Receptor Binds to

References

Technical Support Center: Mequitazine Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the potential for Mequitazine to cross the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier?

Yes, evidence strongly suggests that this compound crosses the blood-brain barrier. A key piece of in vivo data in humans is the measurement of brain histamine H1 receptor occupancy (H1RO) by positron emission tomography (PET), which was found to be 22.2% following a 3 mg oral dose of this compound.[1] This level of receptor occupancy indicates that a functionally significant amount of the drug enters the central nervous system (CNS). Furthermore, clinical and pharmacological studies have reported CNS side effects such as drowsiness, dizziness, and fatigue, which are indicative of BBB penetration.[2]

Q2: How does this compound's BBB penetration compare to other antihistamines?

This compound's BBB penetration appears to be moderate, positioning it between first-generation (highly sedating) and some second-generation (non-sedating) antihistamines. For comparison, first-generation antihistamines like diphenhydramine can have brain-to-plasma concentration ratios as high as 18.4, while some second-generation antihistamines like fexofenadine have very low ratios (e.g., 0.018).[3][4] The 22.2% H1RO for this compound is higher than that of some non-sedating second-generation antihistamines but lower than that of highly sedating first-generation ones.[1]

Q3: What are the physicochemical properties of this compound that influence its BBB potential?

A drug's ability to cross the BBB is influenced by several physicochemical properties. For this compound, these include:

PropertyValueImplication for BBB Permeability
Molecular Weight 322.47 g/mol Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.
LogP ~4.631Indicates high lipophilicity, which generally favors partitioning into the lipid membranes of the BBB.
Polar Surface Area (PSA) While a specific value was not found in the search results, as a phenothiazine derivative, it is expected to have a PSA that does not completely hinder BBB penetration.

Q4: Is this compound a substrate of P-glycoprotein (P-gp)?

While direct experimental evidence for this compound is lacking in the provided search results, phenothiazines as a class of compounds have been shown to interact with P-glycoprotein (P-gp), a key efflux transporter at the BBB.[5][6][7][8] Many second-generation antihistamines with reduced CNS effects are known substrates of P-gp, which actively pumps them out of the brain, limiting their central effects.[9] Given this compound's phenothiazine structure and its comparatively lower sedative profile than first-generation antihistamines, it is plausible that it is a substrate for P-gp. However, without direct experimental data, this remains a hypothesis.

Troubleshooting Experimental Issues

Problem: Inconsistent results in our in vitro BBB model (e.g., PAMPA or Caco-2 assay) when testing this compound.

  • Possible Cause 1: pH of the assay buffer. The ionization state of this compound can significantly affect its permeability. Ensure the pH of your donor and acceptor buffers is physiological (around 7.4) and consistently maintained.

  • Possible Cause 2: Presence of efflux transporters in the cell model (Caco-2). If this compound is a P-gp substrate, its apparent permeability from the apical to the basolateral side will be lower than in the reverse direction. To test this, include a known P-gp inhibitor (e.g., verapamil) in your assay to see if the permeability of this compound increases.

  • Possible Cause 3: Membrane integrity. In PAMPA, ensure the artificial membrane is properly formed and not compromised. For cell-based assays, verify the integrity of the cell monolayer by measuring transendothelial electrical resistance (TEER).

Problem: Difficulty in quantifying this compound in brain tissue from our animal studies.

  • Possible Cause 1: Insufficiently sensitive analytical method. this compound concentrations in the brain may be low. A highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for accurate quantification.

  • Possible Cause 2: Inefficient extraction from brain homogenate. The high lipophilicity of this compound can make its extraction from the lipid-rich brain tissue challenging. Optimize your extraction protocol, potentially exploring different organic solvents or solid-phase extraction methods.

  • Possible Cause 3: Rapid metabolism in the brain. While less common for antihistamines, consider the possibility of rapid metabolism within the brain tissue. Analyze for potential metabolites in addition to the parent compound.

Experimental Protocols

1. In Vitro BBB Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

  • Diagram of Experimental Workflow:

    PAMPA_Workflow A Prepare Donor Plate: Add this compound solution (e.g., 100 µM in buffer) E Add the donor plate on top of the filter plate A->E B Prepare Acceptor Plate: Add buffer D Assemble the PAMPA sandwich: Place the coated filter plate on the acceptor plate B->D C Coat filter plate with BBB lipid solution (e.g., porcine brain lipid in dodecane) C->D D->E F Incubate at room temperature (e.g., 4-18 hours) E->F G Separate the plates F->G H Quantify this compound concentration in donor and acceptor wells (e.g., by LC-MS/MS) G->H I Calculate Permeability Coefficient (Pe) H->I

    Workflow for the PAMPA-BBB assay.
  • Methodology:

    • Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the donor solution by diluting the stock solution in a physiological buffer (e.g., PBS, pH 7.4) to the desired concentration. The acceptor solution is the same buffer. Prepare the BBB lipid solution (e.g., 20% porcine brain lipid in dodecane).

    • Coat the Filter Plate: Pipette a small volume (e.g., 5 µL) of the BBB lipid solution onto the membrane of each well of a 96-well filter plate and allow the solvent to evaporate.

    • Assemble and Incubate: Add the acceptor buffer to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate. Add the donor solution containing this compound to the wells of the filter plate. Cover the assembly and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

    • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

    • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

2. In Situ Brain Perfusion Technique

This technique allows for the direct measurement of the rate of drug transfer from the circulation into the brain in an anesthetized animal model, providing a more physiologically relevant measure of BBB permeability.

  • Diagram of Experimental Workflow:

    InSitu_Perfusion_Workflow A Anesthetize the animal (e.g., rat or mouse) B Expose the common carotid artery A->B C Catheterize the artery B->C D Perfuse with this compound-containing buffer at a constant rate C->D E Decapitate the animal at a pre-determined time point D->E F Dissect the brain E->F G Homogenize brain tissue F->G H Quantify this compound concentration in brain homogenate and perfusate (e.g., by LC-MS/MS) G->H I Calculate Brain Uptake Clearance (K_in) H->I

    Workflow for the in situ brain perfusion technique.
  • Methodology:

    • Animal Preparation: Anesthetize the animal (e.g., a rat) and expose the common carotid artery.

    • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

    • Perfusion: Begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) at a constant flow rate.

    • Sample Collection: After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.

    • Brain Tissue Processing: Quickly remove the brain, weigh it, and homogenize it.

    • Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and the perfusate using an appropriate analytical method.

    • Calculation of Uptake Clearance: The brain uptake clearance (Kin) is calculated using the following equation: Kin = (Cbrain - Cvascular) / (Cperfusate * T) where Cbrain is the concentration in the brain tissue, Cvascular is the concentration in the vascular space (determined from the marker), Cperfusate is the concentration in the perfusion fluid, and T is the perfusion time.

Signaling Pathway

Histamine H1 Receptor Signaling

This compound's primary mechanism of action is as an antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine.

  • Diagram of Histamine H1 Receptor Signaling Pathway:

    Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq protein H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

    This compound blocks the histamine H1 receptor signaling pathway.

References

Technical Support Center: Addressing Mequitazine-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mequitazine-induced sedation in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a second-generation antihistamine, although it belongs to the phenothiazine chemical class, which is more commonly associated with first-generation antihistamines. Its primary mechanism of action is as a potent and long-acting antagonist of the histamine H1 receptor.[1][2] By blocking H1 receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergy symptoms.[1]

Q2: Why does this compound cause sedation, even though it is a second-generation antihistamine?

A2: While this compound is classified as a second-generation antihistamine with a low-sedation profile compared to first-generation agents, it can still cross the blood-brain barrier to some extent.[1] Sedation occurs when this compound antagonizes histamine H1 receptors in the central nervous system (CNS). Histamine in the brain is a key neurotransmitter for promoting wakefulness, so blocking its action can lead to drowsiness.[3][4]

Q3: How does the sedative effect of this compound in animals compare to other antihistamines?

A3: In human clinical trials, this compound has demonstrated a low propensity for inducing drowsiness, comparable to other second-generation antihistamines like cetirizine and loratadine.[5][6][7] It is considered less sedating than first-generation antihistamines such as dexchlorpheniramine.[5][6] However, one study in mice indicated that this compound did not affect spontaneous and co-operative movement, suggesting a low sedative profile in this species at the doses tested.[8]

Q4: Are there any known agents to specifically reverse this compound-induced sedation?

A4: Currently, there are no specific pharmacological antagonists for H1 antihistamine-induced sedation. Management strategies focus on supportive care and the potential use of central nervous system (CNS) stimulants to counteract the sedative effects.

Q5: What are the key considerations when designing an animal study involving this compound?

A5: Key considerations include:

  • Dose-response relationship: It is crucial to establish a dose-response curve for the sedative effects of this compound in your specific animal model and experimental paradigm.

  • Behavioral endpoint selection: Choose behavioral assays that are sensitive to sedative effects, such as locomotor activity monitoring in an open field or the righting reflex test.

  • Control groups: Always include appropriate vehicle and positive control (a known sedating antihistamine) groups.

  • Environmental factors: Minimize environmental stressors that could either exacerbate or mask sedative effects.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of sedation observed in animals treated with this compound.

  • Potential Cause: The dose of this compound may be too high for the specific animal species, strain, or age.

  • Troubleshooting Steps:

    • Review Dosing: Double-check your dose calculations and the concentration of your this compound solution.

    • Conduct a Dose-Response Study: If you have not already, perform a dose-response study to determine the minimal effective dose for your primary endpoint with the least sedative effect.

    • Consider Animal Characteristics: Be aware that sedative effects can vary between species, strains, and even sexes.

Issue 2: Difficulty in distinguishing sedation from other behavioral changes in the study.

  • Potential Cause: The behavioral assay being used may not be specific for sedation.

  • Troubleshooting Steps:

    • Utilize a Battery of Tests: Employ a combination of behavioral tests to get a more comprehensive picture. For example, combine a locomotor activity test with a test of motor coordination (e.g., rotarod) or a simple reflex test (e.g., righting reflex).

    • Detailed Behavioral Scoring: Implement a detailed ethogram to score specific behaviors associated with sedation (e.g., decreased ambulation, increased time spent immobile, piloerection, loss of muscle tone).

Issue 3: this compound-induced sedation is interfering with the primary experimental endpoint.

  • Potential Cause: The sedative effects are masking or confounding the results of the primary outcome measure (e.g., cognitive performance, motor function).

  • Troubleshooting Strategies:

    • Pharmacological Countermeasures (with caution):

      • Caffeine: Consider the co-administration of a non-selective adenosine receptor antagonist like caffeine. A suggested starting dose in rodents is 10-20 mg/kg. Be aware that caffeine itself can have effects on locomotion and anxiety.

      • Modafinil: This wakefulness-promoting agent could be another option. It is important to conduct pilot studies to determine an effective dose that does not independently affect your primary endpoints.

    • Non-Pharmacological Approaches:

      • Environmental Stimulation: Gentle handling or introduction of a novel, non-stressful stimulus may temporarily increase alertness.

      • Timing of Behavioral Testing: Conduct behavioral testing when the sedative effects of this compound are expected to be at their nadir, based on its pharmacokinetic profile.

    • Supportive Care: Ensure sedated animals are kept warm and have easy access to food and water. Proper thermoregulation is critical as sedated animals are prone to hypothermia.

Data Presentation

Table 1: Comparative Sedative Effects of this compound and Other Antihistamines in Humans (Animal-specific quantitative data is limited)

AntihistamineGenerationTypical Sedation ProfileNotes
This compound SecondLow/MildComparable to cetirizine and loratadine in human studies.[5][6][7]
CetirizineSecondLowGenerally considered non-sedating at standard doses.
LoratadineSecondLowGenerally considered non-sedating at standard doses.
DexchlorpheniramineFirstHighUsed as a positive control for sedation in some studies.[5]
DiphenhydramineFirstHighA well-known sedating antihistamine.

Disclaimer: The data presented is primarily from human studies and should be used as a general reference. It is imperative for researchers to determine the dose-response effects of this compound in their specific animal models.

Experimental Protocols

Protocol 1: Assessment of Sedation using the Open Field Test

Objective: To quantify the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents.

Materials:

  • Open field apparatus (a square or circular arena with high walls)

  • Video tracking software

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., dexchlorpheniramine)

  • Experimental animals (mice or rats)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control at the desired dose and route.

  • Test Initiation: At a predetermined time post-injection (based on the pharmacokinetics of this compound), place the animal in the center of the open field arena.

  • Data Collection: Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the video tracking software.

  • Parameters to Analyze:

    • Total distance traveled: A primary measure of locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior, which can be influenced by sedation.

    • Rearing frequency: A measure of exploratory behavior.

    • Time spent immobile: A direct measure of sedation.

  • Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests.

Protocol 2: Assessment of Sedation using the Righting Reflex Assay

Objective: To determine the presence and duration of sedation (loss of righting reflex) induced by this compound.

Materials:

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., a hypnotic agent)

  • Experimental animals (mice or rats)

  • A clean, quiet holding area

Procedure:

  • Drug Administration: Administer a high dose of this compound, vehicle, or a positive control.

  • Assessment of Righting Reflex: At regular intervals (e.g., every 5 minutes) after drug administration, gently place the animal on its back.

  • Scoring:

    • Presence of righting reflex: The animal immediately flips over to a prone position.

    • Loss of righting reflex: The animal remains on its back for a predetermined amount of time (e.g., > 30 seconds).

  • Duration of Sedation: Record the latency to the loss of the righting reflex and the total duration for which the reflex is absent.

  • Monitoring: Closely monitor the animals for any signs of respiratory distress and ensure they are kept warm during the sedation period.

Mandatory Visualizations

Mequitazine_Sedation_Pathway cluster_CNS Central Nervous System This compound This compound (crosses BBB) H1R Histamine H1 Receptor (on neurons) This compound->H1R Antagonizes Gq11 Gq/11 Protein H1R->Gq11 Activates (Blocked by this compound) Neuronal_Depolarization Reduced Neuronal Depolarization & Firing H1R->Neuronal_Depolarization Leads to reduced K+ leak current (Inhibited by this compound) PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Sedation Sedation Neuronal_Depolarization->Sedation

Caption: Mechanism of this compound-Induced Sedation in the CNS.

Troubleshooting_Workflow Start Excessive Sedation Observed Check_Dose Verify Dose Calculation and Preparation Start->Check_Dose Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response Dose_Response->Check_Dose No (Error Found) Optimal_Dose Use Optimal Dose Dose_Response->Optimal_Dose Yes Still_Sedated Sedation Still Problematic? Optimal_Dose->Still_Sedated Countermeasures Consider Countermeasures Still_Sedated->Countermeasures Yes End Proceed with Experiment Still_Sedated->End No Pharmacological Pharmacological: Caffeine or Modafinil (with pilot studies) Countermeasures->Pharmacological Non_Pharmacological Non-Pharmacological: Environmental Stimulation, Timing of Testing Countermeasures->Non_Pharmacological Supportive_Care Implement Supportive Care: Thermoregulation, Hydration Pharmacological->Supportive_Care Non_Pharmacological->Supportive_Care Supportive_Care->End

Caption: Troubleshooting Workflow for this compound-Induced Sedation.

References

Mequitazine and CYP450 Enzymes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the in vitro interaction of the antihistamine Mequitazine with Cytochrome P450 (CYP450) enzymes, this technical support center provides essential information, troubleshooting guides, and frequently asked questions.

Key Insights into this compound's Interaction with CYP450

Current in vitro research indicates that this compound is primarily metabolized by the Cytochrome P450 2D6 (CYP2D6) enzyme, resulting in hydroxylated and S-oxidized metabolites.[1][2] Studies utilizing human liver microsomes and microsomes from genetically engineered human B-lymphoblastoid cells expressing CYP2D6 have substantiated this metabolic pathway.[1][2] A low Michaelis-Menten constant (Km) of 0.72 ± 0.26 µM for the hydroxylation of this compound in human liver microsomes suggests a high affinity of the enzyme for this substrate.[1]

Furthermore, this compound has been identified as an inhibitor of CYP2D6.[3] There is also evidence to suggest that this compound may act as an inhibitor of the CYP3A subfamily of enzymes.[1]

Quantitative Data Summary

As of the latest literature review, specific IC50 or Ki values for the inhibition of CYP450 enzymes by this compound have not been published. Researchers are encouraged to perform in vitro inhibition assays to determine these values for the specific CYP isoforms of interest.

Experimental Protocols

To facilitate research in this area, detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for assessing CYP450 inhibition and induction and can be adapted for the investigation of this compound.

CYP450 Inhibition Assay (IC50 Determination) in Human Liver Microsomes

This protocol outlines the steps to determine the IC50 value of this compound for various CYP450 isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Specific CYP450 probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

  • Positive control inhibitors for each CYP isoform

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO, methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the specific probe substrate.

    • Add varying concentrations of this compound (or a positive control inhibitor or vehicle control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined linear time period.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

CYP450 Induction Assay in Cultured Human Hepatocytes

This protocol describes a method to evaluate the potential of this compound to induce the expression of CYP450 enzymes.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium and supplements

  • This compound

  • Positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2)

  • Probe substrates for specific CYP450 isoforms

  • Reagents for quantifying mRNA (qRT-PCR) or protein levels (Western blotting) or for measuring enzyme activity (as described in the inhibition assay).

Procedure:

  • Cell Culture and Treatment:

    • Plate the human hepatocytes in collagen-coated plates and allow them to form a monolayer.

    • Treat the cells with various concentrations of this compound, a positive control inducer, or vehicle control for a specified period (e.g., 48-72 hours). Refresh the medium with the test compounds daily.

  • Assessment of Induction:

    • mRNA Quantification (qRT-PCR):

      • Lyse the cells and extract the total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative expression of the target CYP450 genes using specific primers and a housekeeping gene for normalization.

    • Enzyme Activity Measurement:

      • Wash the cells and incubate them with a specific probe substrate for the CYP isoform of interest.

      • Collect the supernatant and quantify the metabolite formation using LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity for each this compound concentration relative to the vehicle control.

    • Compare the induction potential of this compound to that of the positive control inducer.

Troubleshooting Guides and FAQs

Q1: Why am I not seeing any inhibition of CYP2D6 activity with this compound in my experiment?

  • A1: Check this compound Concentration: Ensure that the concentrations of this compound used are appropriate. Since the Ki is unknown, a wide concentration range should be tested.

  • A2: Verify Reagent Activity: Confirm the activity of your human liver microsomes and the NADPH regenerating system using a known CYP2D6 substrate and inhibitor (positive control).

  • A3: Assess this compound Stability: Ensure that this compound is stable in the incubation buffer under the experimental conditions.

  • A4: Review Analytical Method: Verify that your LC-MS/MS method is sensitive and specific for the metabolite of the probe substrate.

Q2: My results for CYP3A4 inhibition by this compound are inconsistent. What could be the cause?

  • A1: Substrate Selection: The inhibitory effect of a compound can sometimes be substrate-dependent. Consider using multiple CYP3A4 probe substrates (e.g., midazolam, testosterone) to confirm your findings.

  • A2: Microsome Variability: Different lots of human liver microsomes can have varying levels of CYP3A4 activity. Ensure consistency by using the same lot for all related experiments.

  • A3: Potential for Time-Dependent Inhibition: Investigate if this compound is a time-dependent inhibitor of CYP3A4 by pre-incubating this compound with the microsomes and NADPH before adding the probe substrate.

Q3: How do I interpret the results of my CYP450 induction study for this compound?

  • A1: Compare to Positive Control: The fold induction caused by this compound should be compared to that of a known potent inducer for the specific CYP isoform. Regulatory guidance often provides thresholds for concern.

  • A2: Assess Concentration Dependence: A clear dose-dependent increase in enzyme expression or activity provides stronger evidence of induction.

  • A3: Consider Cytotoxicity: Ensure that the concentrations of this compound used are not cytotoxic to the hepatocytes, as this can confound the results. Perform a cell viability assay in parallel.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for CYP450 inhibition and induction assays.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (this compound, Substrate, HLM, NADPH) mix_components Combine HLM, Buffer, Substrate & this compound prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate_reaction Terminate Reaction (Cold Solvent) incubate->terminate_reaction centrifuge Centrifuge terminate_reaction->centrifuge analyze_supernatant LC-MS/MS Analysis centrifuge->analyze_supernatant calc_inhibition Calculate % Inhibition analyze_supernatant->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 of this compound on CYP450 enzymes.

CYP450_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_assessment Assessment of Induction cluster_analysis Analysis cluster_data Data Interpretation plate_hepatocytes Plate Human Hepatocytes treat_cells Treat with this compound (48-72 hours) plate_hepatocytes->treat_cells assess_mrna mRNA Quantification (qRT-PCR) treat_cells->assess_mrna assess_activity Enzyme Activity (Probe Substrate Incubation) treat_cells->assess_activity analyze_mrna Analyze Gene Expression assess_mrna->analyze_mrna analyze_activity LC-MS/MS Analysis assess_activity->analyze_activity calc_fold_induction Calculate Fold Induction analyze_mrna->calc_fold_induction analyze_activity->calc_fold_induction compare_control Compare to Positive Control calc_fold_induction->compare_control Mequitazine_Metabolism_Pathway This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Primary Metabolism Metabolites Hydroxylated & S-oxidized Metabolites CYP2D6->Metabolites

References

Technical Support Center: Enhancing Mequitazine Bioavailability in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Mequitazine in research formulations.

This compound, a second-generation antihistamine of the phenothiazine class, is characterized by its low aqueous solubility, particularly in neutral to alkaline environments, which can pose a significant hurdle to achieving adequate oral bioavailability.[1][2] This guide explores three primary strategies to enhance its dissolution and absorption: cyclodextrin complexation, solid dispersion, and nanoparticle formulation.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a concern in research formulations?

A1: this compound's poor water solubility can lead to a low dissolution rate in the gastrointestinal tract, resulting in incomplete absorption and, consequently, variable and suboptimal therapeutic efficacy.[1][2] Enhancing its bioavailability is crucial for developing effective oral dosage forms.

Q2: What are the primary mechanisms by which the discussed formulation strategies improve this compound's bioavailability?

A2: These strategies primarily improve bioavailability by:

  • Increasing Solubility and Dissolution Rate: Formulations like cyclodextrin complexes, solid dispersions, and nanoparticles increase the surface area of the drug exposed to the dissolution medium and can present the drug in a higher energy or amorphous state, leading to enhanced solubility.[3][4]

  • Improving Permeability: Nanoparticle formulations can potentially enhance the permeation of the drug across the intestinal epithelium.[5]

Q3: Which formulation strategy is most suitable for my this compound research?

A3: The choice of formulation strategy depends on several factors, including the desired release profile, the required drug loading, and the available equipment.

  • Cyclodextrin complexation is a relatively straightforward method for enhancing solubility and dissolution.[6]

  • Solid dispersions can achieve significant improvements in dissolution by converting the drug to an amorphous state but may present stability challenges.[3][7]

  • Nanoparticles offer the potential for both enhanced dissolution and targeted delivery but often involve more complex preparation and characterization processes.[8]

Troubleshooting Guides

Cyclodextrin Inclusion Complexes
Issue Potential Cause(s) Troubleshooting Steps
Low Complexation Efficiency - Inappropriate cyclodextrin type or concentration.- Suboptimal preparation method (e.g., physical mixing vs. kneading or co-precipitation).- Incorrect pH or temperature during complexation.- Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).- Optimize the drug-to-cyclodextrin molar ratio.- Employ more efficient complexation methods like kneading or co-precipitation.[9]- Adjust the pH of the medium to ensure this compound is in a form suitable for complexation.
Precipitation of the Complex - Exceeding the solubility limit of the complex.- Changes in temperature or pH of the solution.- Determine the phase solubility diagram to understand the solubility limits of the complex.[9]- Control the temperature and pH of the formulation environment.- Consider the use of a co-solvent or a ternary complexing agent.[6]
Difficulty in Isolating the Solid Complex - Incomplete solvent removal.- Formation of a sticky or oily residue.- Ensure complete evaporation of the solvent using techniques like vacuum drying or freeze-drying.- If using the kneading method, ensure the paste has the right consistency before drying.[1]
Solid Dispersions
Issue Potential Cause(s) Troubleshooting Steps
Drug Recrystallization during Storage - The amorphous state is thermodynamically unstable.- Inadequate stabilization by the polymer.- Exposure to high temperature and humidity.- Select a polymer with a high glass transition temperature (Tg) and good miscibility with this compound (e.g., PVP, HPMC).[10][11]- Optimize the drug-to-polymer ratio to ensure the drug is molecularly dispersed.- Store the solid dispersion in a cool, dry place, and consider the use of desiccants.[3]
Phase Separation - Poor miscibility between the drug and the polymer.- High drug loading.- Screen for polymers with better miscibility with this compound.- Reduce the drug loading in the formulation.- Utilize preparation methods that promote intimate mixing, such as hot-melt extrusion or spray drying.[12]
Incomplete Solvent Removal (Solvent Evaporation Method) - Use of a high-boiling point solvent.- Insufficient drying time or temperature.- Use a volatile and appropriate solvent for both the drug and the polymer.- Optimize the drying conditions (temperature, vacuum) to ensure complete solvent removal without degrading the drug or polymer.[13]
Nanoparticle Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Drug leakage into the external phase during preparation.- Poor affinity of the drug for the nanoparticle matrix.- Optimize the formulation parameters (e.g., polymer/lipid concentration, surfactant type and concentration).- Adjust the pH of the aqueous phase to minimize the solubility of this compound.- Modify the preparation method (e.g., sonication time, homogenization speed).[14]
Particle Aggregation - Insufficient surface charge or steric stabilization.- High particle concentration.- Inappropriate storage conditions (e.g., temperature, pH).- Use an appropriate stabilizer (surfactant or polymer) at an optimal concentration.- Ensure the formulation has a sufficiently high zeta potential (typically > ±30 mV) for electrostatic stabilization.[14]- Optimize the storage buffer and temperature. Consider lyophilization with a suitable cryoprotectant for long-term stability.[15]
Broad Particle Size Distribution (High Polydispersity Index) - Inconsistent energy input during particle formation.- Ostwald ripening.- Ensure uniform and controlled energy input during homogenization or sonication.- Optimize the concentration of the stabilizer.- Prepare the formulation under controlled temperature conditions.[16]

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on this compound and similar compounds, demonstrating the potential for bioavailability enhancement through various formulation strategies.

Table 1: Dissolution Rate Enhancement of this compound-Cyclodextrin Complexes

FormulationMolar Ratio (Drug:β-CD:Arginine)pHDissolution Rate after 15 min (%)Reference
This compound (Racemic)-9< 10[11]
Physical Mixture1:2.2:09~ 20[11]
Complex1:2.2:19> 70[11]
This compound (L-form)-9< 10[11]
Complex (L-form)1:2.2:19> 80[11]

Table 2: Representative Data on Bioavailability Enhancement of Poorly Soluble Drugs Using Different Formulations

DrugFormulation StrategyKey FindingsReference
MebendazoleSolid Dispersion with L-HPC~4-fold increase in relative bioavailability compared to pure drug.[17]
LoratadineCo-amorphous Solid Dispersion with CPM and PVPSignificant increase in solubility and dissolution rate.[18]
DacarbazineNanoparticles (Layered Double Hydroxide)Sustained and pH-sensitive release with enhanced anticancer efficacy.[19]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Mortar and Pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and β-Cyclodextrin in a 1:1 molar ratio.

  • Transfer the powders to a mortar and lightly mix for 5 minutes.

  • Add a small amount of ethanol to the powder mixture to form a thick paste.

  • Knead the paste vigorously for 60 minutes. Add more ethanol if the mixture becomes too dry.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • Store the final product in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Water bath

  • Vacuum desiccator

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.

  • Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask with gentle stirring.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at a temperature of 40-50°C.

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a fine-mesh sieve.

  • Store the product in an airtight container with a desiccant.

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a known amount of this compound and PLGA in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA, which will act as the surfactant.

  • Add the organic phase to the aqueous phase under continuous stirring to form a coarse oil-in-water (o/w) emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion. The sonication should be performed in an ice bath to prevent overheating.

  • Stir the resulting nanoemulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with deionized water to remove any unentrapped drug and excess PVA.

  • Resuspend the washed nanoparticles in deionized water or lyophilize them for long-term storage.

Visualizations

This compound Signaling Pathway

This compound is an H1 histamine receptor antagonist.[2] It competitively inhibits the binding of histamine to H1 receptors on effector cells, thereby blocking the cascade of events that lead to allergic symptoms.[2]

Mequitazine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation Preclinical Evaluation F1 Cyclodextrin Complexation C3 Solid-State Analysis (DSC, XRD) F1->C3 C4 In Vitro Dissolution F1->C4 F2 Solid Dispersion F2->C3 F2->C4 F3 Nanoparticle Formulation C1 Particle Size & Zeta Potential F3->C1 C2 Drug Loading & Encapsulation Efficiency F3->C2 F3->C4 E1 In Vitro Permeability (e.g., Caco-2) C4->E1 E2 In Vivo Pharmacokinetics (Animal Model) E1->E2 E3 Bioavailability Assessment E2->E3 Troubleshooting_Logic Start Poor Dissolution Profile Observed Q1 Is the drug in an amorphous state? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is phase separation or aggregation occurring? A1_Yes->Q2 Action1 Optimize Solid-State: - Increase drug-polymer ratio - Use a more effective  preparation method A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Improve Stabilization: - Optimize stabilizer concentration - Screen different polymers/surfactants A2_Yes->Action2 Q3 Is particle size optimal? A2_No->Q3 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Dissolution A3_Yes->End Action3 Reduce Particle Size: - Optimize homogenization/sonication - Consider micronization A3_No->Action3 Action3->Q3

References

Navigating Long-Term Mequitazine Treatment Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term clinical studies of Mequitazine, a second-generation antihistamine, a unique set of challenges can arise. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Issue: High patient dropout rate impacting study validity.

Possible Causes and Solutions:

  • Adverse Events: this compound, while generally well-tolerated, can cause side effects that may lead to discontinuation. Common adverse events include drowsiness, dry mouth, and gastrointestinal disturbances.[1]

    • Mitigation Strategy: Implement a dose-escalation phase to identify the optimal tolerated dose for each participant. Provide patients with strategies to manage common side effects, such as taking the medication with food to minimize gastrointestinal issues or in the evening to reduce the impact of drowsiness on daily activities.

  • Perceived Lack of Efficacy: If patients do not experience a significant and rapid improvement in their symptoms, they may lose motivation to continue the study.

    • Mitigation Strategy: Clearly communicate the expected timeline for therapeutic effects during the informed consent process. Incorporate patient-reported outcome (PRO) measures to capture subjective improvements that may not be immediately apparent through clinical assessments alone.

  • Burdensome Study Procedures: Frequent and lengthy clinic visits, complex diaries, or invasive sample collection can lead to patient fatigue and dropout.

    • Mitigation Strategy: Streamline data collection by utilizing electronic diaries and minimizing the frequency of non-essential procedures. Offer flexible scheduling for study visits and provide clear instructions and support for all study-related tasks.

Issue: Difficulty in assessing long-term efficacy and potential for tolerance (Tachyphylaxis).

Possible Causes and Solutions:

  • Subjective Nature of Allergy Symptoms: The fluctuating nature of allergic rhinitis and urticaria symptoms can make it challenging to objectively measure long-term treatment efficacy.

    • Assessment Strategy: Employ a combination of objective and subjective measures. Utilize validated scoring systems for symptom severity (e.g., Total Symptom Score for allergic rhinitis) and quality of life questionnaires.[2] Incorporate objective measurements such as nasal secretion analysis or skin wheal and flare responses to histamine challenges at baseline and key follow-up points.

  • Development of Tolerance: Prolonged use of antihistamines may lead to a diminished therapeutic effect over time, a phenomenon known as tachyphylaxis.[3]

    • Monitoring Strategy: Include "drug holidays" or placebo washout periods in the study design to assess for the re-emergence of symptoms and evaluate the sustained efficacy of the treatment. Monitor for any increase in the use of rescue medication as an indicator of developing tolerance.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events to monitor for in a long-term this compound study?

A1: Based on clinical data, the most frequently reported adverse events associated with this compound are central nervous system (CNS) effects such as drowsiness and headache, as well as anticholinergic effects like dry mouth.[1] While generally mild, these should be systematically monitored throughout the study.

Q2: How can we design a study to minimize the impact of the placebo effect?

A2: A double-blind, placebo-controlled design is the gold standard for minimizing placebo effects.[4][5] A placebo run-in period before randomization can also help to identify and exclude subjects who show a strong placebo response.

Q3: Is there a risk of cardiotoxicity with long-term this compound use?

A3: While some second-generation antihistamines have been associated with concerns about cardiotoxicity, this compound has a generally favorable safety profile in this regard. However, for long-term studies, it is prudent to include baseline and periodic electrocardiogram (ECG) monitoring, especially in patients with pre-existing cardiovascular conditions or those taking concomitant medications that may affect the QT interval.

Q4: What is the expected onset of action for this compound, and how does this impact study design?

A4: this compound generally has a relatively rapid onset of action. However, in a comparative study with loratadine, a significant improvement in nasal symptoms was observed after 7 days of treatment with this compound, compared to 3 days with loratadine.[4] This should be considered when defining the initial efficacy assessment time points in a long-term study.

Data Presentation

Table 1: Summary of this compound Efficacy in Allergic Rhinitis (Short-Term Data)

StudyDurationComparatorPrimary OutcomeKey Findings
Didier et al. (1988)2 weeksLoratadine, PlaceboRelief of nasal symptomsThis compound showed significant relief of nasal symptoms compared to placebo, with a significant improvement observed after 7 days of treatment.[4]

Table 2: Physician and Patient Assessment of this compound Efficacy in Pediatric Allergic Rhinoconjunctivitis

AssessmentExcellentVery GoodGoodRegularBad
Physician 42%38%16%3%0.2%
Patient 47%35%15%2%1%

Source: Ramírez Chanona N, et al. (2005)[6]

Table 3: Common Adverse Events Associated with this compound

Adverse Event CategorySpecific Symptoms
Central Nervous System Drowsiness, headache, dizziness, incoordination.[1]
Anticholinergic Effects Dry mouth, blurred vision, urinary retention.[1]
Gastrointestinal Nausea, vomiting, stomach pain.[1]

Experimental Protocols

Protocol: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Long-Term Efficacy and Safety of this compound in Adults with Chronic Idiopathic Urticaria (CIU)

1. Study Objectives:

  • Primary: To evaluate the efficacy of this compound 5 mg twice daily compared to placebo in reducing the mean weekly urticaria activity score (UAS7) over a 6-month treatment period.
  • Secondary: To assess the long-term safety and tolerability of this compound, to evaluate its impact on quality of life using the Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL), and to assess the proportion of patients with well-controlled urticaria.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Phase 1 (Screening): 1-2 weeks.
  • Phase 2 (Placebo Run-in): 1 week.
  • Phase 3 (Treatment): 6 months. Patients randomized to receive either this compound 5 mg or a matching placebo twice daily.
  • Phase 4 (Follow-up): 4 weeks after the last dose.

3. Key Inclusion Criteria:

  • Male and female patients aged 18-65 years.
  • Diagnosis of CIU for at least 6 months.
  • UAS7 score of ≥ 16 during the placebo run-in period.

4. Key Exclusion Criteria:

  • Identifiable cause of urticaria.
  • Previous treatment with this compound.
  • Significant cardiovascular, hepatic, or renal disease.

5. Efficacy Assessments:

  • UAS7: Patients will record the number of wheals and the intensity of pruritus daily in an electronic diary.
  • CU-Q2oL: Administered at baseline and at months 1, 3, and 6.
  • Patient Global Assessment of Urticaria Control: Assessed at each study visit.

6. Safety Assessments:

  • Monitoring of adverse events at each visit.
  • Physical examinations, vital signs, and laboratory safety tests (hematology, clinical chemistry, urinalysis) at baseline and specified follow-up visits.
  • ECG at screening and end of treatment.

Mandatory Visualization

Signaling_Pathway cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Symptom Manifestation cluster_3 This compound Intervention Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Histamine_Release Histamine_Release Mast_Cell->Histamine_Release H1_Receptor H1_Receptor Histamine_Release->H1_Receptor Binds to Allergic_Symptoms Allergic_Symptoms H1_Receptor->Allergic_Symptoms Triggers This compound This compound This compound->H1_Receptor Blocks

Caption: this compound's mechanism of action in blocking histamine H1 receptors.

Experimental_Workflow Start Patient Screening Run_in Placebo Run-in (1 week) Start->Run_in Randomization Randomization Run_in->Randomization Treatment_this compound This compound Treatment (6 months) Randomization->Treatment_this compound Group A Treatment_Placebo Placebo Treatment (6 months) Randomization->Treatment_Placebo Group B Follow_up Follow-up (4 weeks) Treatment_this compound->Follow_up Treatment_Placebo->Follow_up End Study Completion Follow_up->End

Caption: Workflow for a long-term this compound clinical trial.

Logical_Relationship cluster_challenges Key Challenges in Long-Term Studies cluster_solutions Mitigation Strategies Patient_Adherence Patient_Adherence Patient_Education Patient_Education Patient_Adherence->Patient_Education Improved by ePRO ePRO/Diaries Patient_Adherence->ePRO Supported by Data_Variability Data_Variability Standardized_Scores Standardized_Scores Data_Variability->Standardized_Scores Reduced by Tolerance_Assessment Tolerance_Assessment Washout_Periods Washout_Periods Tolerance_Assessment->Washout_Periods Assessed via

Caption: Relationship between challenges and mitigation strategies.

References

Technical Support Center: Mequitazine Discoloration in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration of Mequitazine in aqueous solutions prepared with tap water.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a pale yellow to reddish-brown color when prepared with tap water?

A1: The discoloration of this compound in tap water is primarily due to oxidation of the this compound molecule. This compound, a phenothiazine derivative, is susceptible to oxidation, and common disinfectants in tap water, such as free chlorine (hypochlorite), can act as oxidizing agents. This reaction leads to the formation of colored degradation products, principally this compound sulfoxide.

Q2: What are the main components in tap water that can cause this discoloration?

A2: The primary culprits for the discoloration are oxidizing agents used for water disinfection, namely free chlorine (sodium hypochlorite) and chloramine. Additionally, the presence of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation process, even at trace levels.

Q3: Is the discoloration an indication of a loss of potency of the this compound?

A3: Yes, the discoloration is a visual indicator of this compound degradation. The formation of oxidation products means that the concentration of the active this compound molecule is decreasing, which will impact its therapeutic efficacy.

Q4: Can the pH of the tap water affect the discoloration?

A4: Yes, the pH of the aqueous solution can influence the rate of this compound degradation. The stability of phenothiazine derivatives can be pH-dependent, and variations in tap water pH may affect the rate of oxidation.

Q5: How can I prevent the discoloration of my this compound solution?

A5: To prevent discoloration, it is highly recommended to use purified water (e.g., deionized, distilled, or HPLC-grade water) for the preparation of this compound solutions. If tap water must be used, its quality should be assessed for oxidizing agents and metal ions. Additionally, protecting the solution from light is crucial, as this compound is also susceptible to photodegradation.

Troubleshooting Guide

Issue: this compound solution exhibits a yellow to reddish-brown discoloration upon preparation with tap water.

This guide will walk you through a systematic approach to identify the cause of the discoloration and provide potential solutions.

Step 1: Characterize the Discoloration

  • Visual Observation: Note the color intensity and the time it takes for the discoloration to appear.

  • Spectrophotometric Analysis: Measure the UV-Vis spectrum of the discolored solution. This compound sulfoxide, a primary degradation product, has characteristic absorption maxima at approximately 232 nm, 271 nm, 298 nm, and 342 nm. The appearance of these peaks will confirm the presence of this degradation product.

Step 2: Analyze Tap Water Composition

To understand the root cause, it is essential to determine the levels of potential oxidizing agents and catalytic metal ions in your tap water.

Table 1: Typical Concentrations of Key Components in Tap Water

ParameterTypical Concentration RangePotential Impact on this compound
Free Chlorine0.2 - 2.0 mg/L (ppm)Direct oxidation of this compound
Iron (Fe)< 0.3 mg/L (ppm)Catalyzes oxidation reactions
Copper (Cu)< 1.3 mg/L (ppm)Catalyzes oxidation reactions
  • Action: Test your tap water for free chlorine, iron, and copper concentrations using commercially available test kits or analytical laboratory services.

Step 3: Controlled Experiment to Isolate the Cause

Perform a controlled experiment to confirm the cause of discoloration.

Table 2: Experimental Design for Troubleshooting Discoloration

ExperimentThis compoundWater TypeAdditiveExpected Outcome
1 (Control)YesPurified WaterNoneNo discoloration
2 (Test)YesTap WaterNoneDiscoloration observed
3 (Spike)YesPurified WaterSodium HypochloriteDiscoloration observed
4 (Spike)YesPurified WaterIron (II) ChloridePotential for discoloration
5 (Spike)YesPurified WaterCopper (II) SulfatePotential for discoloration
  • Interpretation: If discoloration is observed in experiments 2, 3, 4, and 5, it confirms that oxidizing agents and/or metal ions are responsible for the degradation.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Degradation
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Test Sample: Dilute the this compound stock solution with the tap water to a final concentration of 10 µg/mL.

    • Control Sample: Dilute the this compound stock solution with purified water to a final concentration of 10 µg/mL.

  • UV-Vis Measurement:

    • Immediately after preparation, and at timed intervals (e.g., 0, 15, 30, 60 minutes), scan the UV-Vis spectrum of both the test and control samples from 200 to 600 nm.

    • Monitor for a decrease in the absorbance of the main this compound peak and the appearance of new peaks corresponding to the degradation products.

Protocol 2: Controlled Discoloration Study
  • Prepare a series of this compound solutions (e.g., 10 µg/mL) in purified water.

  • Spike the solutions with varying concentrations of sodium hypochlorite (to simulate free chlorine), iron (II) chloride, and copper (II) sulfate, reflecting the typical ranges found in tap water (see Table 1).

  • Incubate the solutions at room temperature, protected from light.

  • Visually observe and record the color change at regular intervals.

  • Quantify the degradation using HPLC or UV-Vis spectrophotometry at each time point.

Visualizations

Mequitazine_Degradation_Pathway This compound This compound (No Discoloration) Mequitazine_Sulfoxide This compound Sulfoxide (Yellowish-Orange Color) This compound->Mequitazine_Sulfoxide Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Free Chlorine) Oxidizing_Agents->Mequitazine_Sulfoxide Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions->Mequitazine_Sulfoxide Catalysis

Caption: this compound oxidation pathway leading to discoloration.

Troubleshooting_Workflow Start Discoloration Observed Step1 Step 1: Characterize Discoloration (Visual & Spectrophotometric) Start->Step1 Step2 Step 2: Analyze Tap Water (Chlorine, Fe, Cu) Step1->Step2 Step3 Step 3: Controlled Experiment (Spiking Studies) Step2->Step3 Conclusion Identify Cause: Oxidizing Agents and/or Metal Ions Step3->Conclusion Solution Solution: Use Purified Water Conclusion->Solution

Caption: Troubleshooting workflow for this compound discoloration.

Validation & Comparative

Mequitazine vs. Loratadine: A Comparative Analysis in Allergic Rhinitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antihistamines is paramount for innovating in the field of allergy therapeutics. This guide provides an objective comparison of mequitazine and loratadine, two second-generation H1 receptor antagonists, by delving into their performance in established preclinical models of allergic rhinitis. The following sections present a compilation of experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Pharmacological Parameters

Table 1: Histamine H1 Receptor Binding Affinity

CompoundTest SystemRadioligandKᵢ (nM)Reference
This compound Bovine Cerebral Cortex[³H]mepyramineNot explicitly stated for H1, but high affinity for muscarinic receptors (5.0-38 nM) was noted.
Loratadine CHO cells expressing human H1 receptor[³H]Pyrilamine37
Human H1 Receptor[³H]Pyrilamine20[1]

Table 2: Antagonism of Histamine-Induced Contractions in Guinea Pig Ileum

CompoundParameterValueReference
This compound pA₂9.95 ± 0.44[2]
Loratadine pA₂Data from a direct comparative study is not available.

Experimental Protocols

To provide a clear understanding of the data presented, this section outlines the methodologies for the key experiments cited.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a drug for the histamine H1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the H1 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells) genetically engineered to express the human histamine H1 receptor, or from tissues known to have a high density of these receptors (e.g., bovine cerebral cortex).

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the H1 receptor, such as [³H]mepyramine, is incubated with the membrane preparation.

  • Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (this compound or loratadine). The test drug competes with the radioligand for binding to the H1 receptor.

  • Separation and Detection: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity trapped on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Histamine-Induced Contractions in Isolated Guinea Pig Ileum

This is a classic pharmacological preparation used to assess the functional antagonism of H1 receptors.

Objective: To determine the potency of an antagonist in inhibiting histamine-induced smooth muscle contraction.

General Protocol:

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Recording of Contractions: The tissue is connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.

  • Cumulative Concentration-Response Curve for Histamine: Increasing concentrations of histamine are added to the organ bath, and the resulting contractions are recorded to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or loratadine) for a predetermined period.

  • Shift in Concentration-Response Curve: The cumulative concentration-response curve for histamine is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Data Analysis: The magnitude of the shift is used to calculate the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist. A higher pA₂ value indicates a more potent antagonist.

Ovalbumin-Sensitized Guinea Pig Model of Allergic Rhinitis

This in vivo model mimics the symptoms of allergic rhinitis in humans.

Objective: To evaluate the efficacy of a drug in alleviating the symptoms of allergic rhinitis.

General Protocol:

  • Sensitization: Guinea pigs are sensitized to the allergen ovalbumin. This is typically done by intraperitoneal injections of ovalbumin along with an adjuvant like aluminum hydroxide over a period of several days or weeks.

  • Challenge: After the sensitization period, the animals are challenged with an intranasal administration of ovalbumin to induce an allergic reaction.

  • Symptom Assessment: Following the challenge, the animals are observed for symptoms of allergic rhinitis, which include sneezing, nose rubbing (scratching), and sometimes nasal discharge. The frequency of these symptoms is counted over a specific time period.

  • Drug Treatment: The test drugs (this compound or loratadine) are administered orally or via another relevant route at different doses prior to the allergen challenge.

  • Efficacy Evaluation: The ability of the drug to reduce the frequency of allergic symptoms compared to a vehicle-treated control group is assessed. The results are often expressed as a percentage of inhibition of the allergic response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Competitively Inhibits Loratadine Loratadine Loratadine->H1R Competitively Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for H1 Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing H1R) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]mepyramine) Radioligand->Incubation Test_Compound Test Compound (this compound or Loratadine) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Bound Radioactivity Filtration->Scintillation IC50_Determination Determine IC₅₀ Value Scintillation->IC50_Determination Ki_Calculation Calculate Kᵢ Value using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for H1 Receptor Binding Assay.

Ovalbumin-Sensitized Guinea Pig Model Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment and Challenge Phase cluster_assessment Symptom Assessment Sensitize Sensitize Guinea Pigs with Ovalbumin and Adjuvant Drug_Admin Administer Test Drug (this compound or Loratadine) or Vehicle Sensitize->Drug_Admin Challenge Intranasal Challenge with Ovalbumin Drug_Admin->Challenge Observe Observe and Quantify Allergic Symptoms (Sneezing, Nose Rubbing) Challenge->Observe Compare Compare Symptom Scores between Drug-Treated and Vehicle Groups Observe->Compare

Caption: Ovalbumin-Sensitized Guinea Pig Model Workflow.

Discussion and Conclusion

Both this compound and loratadine are effective H1 receptor antagonists. The available in vitro data, such as the pA₂ value for this compound, suggests it is a potent antagonist of histamine-induced effects. While a direct comparative pA₂ value for loratadine from the same study is unavailable, its Kᵢ values from receptor binding assays indicate a high affinity for the H1 receptor, in a similar nanomolar range to what would be expected for a potent antihistamine.

In the context of allergic rhinitis models, both drugs would be expected to inhibit the early-phase allergic response, which is primarily driven by histamine release. This is supported by clinical findings where both drugs have shown efficacy in treating seasonal allergic rhinitis[3]. The ovalbumin-sensitized guinea pig model provides a robust platform for further head-to-head comparisons of these compounds, not only for their effects on acute symptoms but also potentially on late-phase inflammation, which is another important aspect of allergic rhinitis.

For drug development professionals, the choice between this compound and loratadine, or the development of new analogues, may be guided by subtle differences in their pharmacological profiles. For instance, this compound's reported anticholinergic activity, although not fully quantified in a comparative context with loratadine in these models, could contribute to its efficacy in reducing rhinorrhea but may also be associated with a different side-effect profile. Further preclinical studies directly comparing these two compounds in a comprehensive panel of in vitro and in vivo models would be invaluable for a more definitive differentiation of their therapeutic potential.

References

Comparative analysis of Mequitazine and cetirizine effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mequitazine and Cetirizine for Allergic Conditions

Introduction

This compound and Cetirizine are both antihistamines used for the relief of symptoms associated with allergic conditions such as allergic rhinitis and urticaria.[1][][3][4] While both drugs target the histamine H1 receptor, they exhibit differences in their chemical structure, pharmacokinetic profiles, and propensity to cause certain side effects. This compound is a phenothiazine-based antihistamine, while Cetirizine is a second-generation antihistamine and a metabolite of hydroxyzine.[5][6][7] This guide provides a comparative analysis of their effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

Mechanism of Action

Both this compound and Cetirizine are selective antagonists of the histamine H1 receptor.[5][6][8] They competitively bind to H1 receptors on effector cells in various tissues, including the respiratory tract, blood vessels, and gastrointestinal tract.[5][8] This action blocks the effects of endogenous histamine, which is released from mast cells and basophils during an allergic response.[1][9] The binding of histamine to H1 receptors triggers a cascade of events leading to allergic symptoms such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][10] By preventing histamine from binding, this compound and Cetirizine alleviate these symptoms.[1][9]

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[11][12] Activation of this receptor by histamine stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] This signaling pathway ultimately leads to the expression of pro-inflammatory cytokines and other mediators of the allergic response.[12] this compound and Cetirizine, by blocking the initial step of histamine binding, inhibit this entire downstream signaling cascade.

G Histamine H1 Receptor Signaling Pathway cluster_0 Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms This compound This compound This compound->H1R Blocks Cetirizine Cetirizine Cetirizine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

Comparative Efficacy and Pharmacokinetics

While both drugs are effective in treating allergic rhinitis and chronic urticaria, their pharmacokinetic profiles show some differences.[4] Cetirizine is known for its rapid onset and long duration of action, allowing for once-daily dosing.[3] this compound also has a relatively quick onset of action, with a duration that can range from 6 to 24 hours.[13]

ParameterThis compoundCetirizine
Class Phenothiazine, H1-antihistamine[5][13]Piperazine derivative, Second-generation H1-antihistamine[6][7]
Indications Allergic rhinitis, Urticaria[4][13]Allergic rhinitis, Chronic urticaria[3]
Onset of Action 30-60 minutes[13]20-60 minutes[3]
Duration of Action 6 to 24 hours[13]At least 24 hours[3]
Metabolism HepaticPrimarily excreted unchanged in urine[]
Bioavailability Not specified in provided resultsNot affected by food[14]
Peak Plasma Concentration Not specified in provided resultsApproximately 1 hour[3][14]

Comparative Analysis of Sedative Effects

A significant point of comparison for antihistamines is their sedative potential. This compound is considered to have a low-sedation profile, with a propensity for drowsiness comparable to that of Cetirizine and loratadine.[15][16] However, some studies have shown that this compound can cause mild, dose-related impairment in driving performance, particularly at higher doses.[17][18] In contrast, Cetirizine did not affect performance in the same tasks in some studies.[17][18]

A study comparing the effects of repeated doses found that a single 10 mg dose of this compound mildly impaired driving performance on the first day of treatment, but this effect dissipated after 8 days.[19][20] Cetirizine did not impair driving performance in this study.[19][20]

Study TypeDrug(s) and DosageKey Findings on Sedation
Literature Review This compound vs. other antihistaminesThis compound has a low-sedation profile, comparable to Cetirizine and loratadine.[15][16]
Dose-ranging study This compound (5, 10, 15 mg), Cetirizine (10 mg), Dexchlorpheniramine (6 mg), PlaceboThis compound showed a dose-related increase in driving impairment (standard deviation of lateral position), though individual doses were not statistically significant. Cetirizine did not affect performance.[17][18]
Repeated-dose study This compound (10 mg daily), Cetirizine (10 mg daily), Dexchlorpheniramine (6 mg twice daily), PlaceboA single dose of this compound 10 mg caused mild driving impairment on day 1, which disappeared by day 8. Cetirizine did not impair performance.[19][20]

Experimental Protocols

Assessment of Sedative Effects on Driving Performance

A key methodology for evaluating the sedative effects of antihistamines involves standardized driving tests. A representative experimental design is a double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers with a valid driver's license and driving experience.

Treatments: Single oral doses of this compound (e.g., 5, 10, 15 mg), Cetirizine (e.g., 10 mg), a positive control (a known sedating antihistamine like dexchlorpheniramine 6 mg), and a placebo.[17]

Procedure:

  • Baseline Assessment: Participants' baseline driving performance and psychomotor skills are measured before drug administration.

  • Drug Administration: Participants receive one of the treatments on separate days, with a washout period between each session.

  • On-the-Road Driving Tests: At specified time points after drug administration (e.g., 1.5, 3.5, and 5.5 hours), participants perform standardized driving tests.[16]

    • Highway Driving Test: Measures the standard deviation of lateral position (SDLP), an indicator of weaving and lane-keeping ability.

    • Car-Following Test: Assesses the ability to maintain a constant distance from a lead vehicle.

  • Psychomotor and Cognitive Tests: A battery of tests is administered to assess:

    • Tracking and divided attention

    • Memory and reasoning

    • Critical flicker fusion (a measure of CNS arousal)

  • Subjective Ratings: Participants complete questionnaires to rate their subjective feelings of drowsiness, alertness, and fatigue.[15]

G Experimental Workflow for Sedation Assessment cluster_workflow Start Participant Recruitment (Healthy Volunteers) Baseline Baseline Assessment (Driving & Psychomotor) Start->Baseline Randomization Randomized Crossover Drug Administration Baseline->Randomization This compound This compound Doses Randomization->this compound Day X Cetirizine Cetirizine Randomization->Cetirizine Day Y PositiveControl Positive Control (e.g., Dexchlorpheniramine) Randomization->PositiveControl Day Z Placebo Placebo Randomization->Placebo Day W Testing Post-Dose Testing (Driving, Psychomotor, Subjective) This compound->Testing Cetirizine->Testing PositiveControl->Testing Placebo->Testing Washout Washout Period Washout->Randomization Analysis Data Analysis (Comparison of Effects) Washout->Analysis After all sessions Testing->Washout

Caption: Workflow for a comparative sedation study.

Conclusion

Both this compound and Cetirizine are effective H1-receptor antagonists for the management of allergic conditions. Cetirizine is a well-established second-generation antihistamine with a favorable profile of rapid onset, long duration of action, and minimal sedative effects in most individuals. This compound also demonstrates a low-sedation profile comparable to other second-generation antihistamines, although some evidence suggests a potential for mild, dose-related impairment of driving performance, particularly after initial dosing. The choice between these two agents may depend on individual patient response, potential for CNS side effects, and dosing convenience. For researchers and drug development professionals, the nuanced differences in their sedative profiles, even among "non-sedating" antihistamines, underscore the importance of comprehensive psychomotor and real-world performance testing in the evaluation of new compounds.

References

Mequitazine: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Mequitazine, a second-generation H1 antihistamine, with the well-established corticosteroid, Dexamethasone. By presenting available experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and inflammation research.

Comparative Analysis of In-Vitro Anti-Inflammatory Effects

This compound demonstrates a range of anti-inflammatory effects in various in-vitro models, primarily through its antagonism of the histamine H1 receptor and potential inhibition of other inflammatory mediators. Dexamethasone, a potent glucocorticoid, exerts its broad anti-inflammatory actions by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.

Assay This compound Dexamethasone Key Findings
Histamine Release Inhibition Effective in inhibiting anaphylactic and Ca2+ ionophore-induced histamine release from rat peritoneal cells and human leukocytes.[1]Known to suppress histamine release from mast cells and basophils.Both agents demonstrate the ability to reduce histamine release, a key event in the inflammatory cascade.
Leukotriene and Prostaglandin Inhibition Antagonizes leukotriene D4 (LTD4)-induced contractions in guinea pig trachea and lung parenchyma.[1]Potently inhibits the production of prostaglandins and leukotrienes by suppressing phospholipase A2 and cyclooxygenase-2 (COX-2) expression.[2]Dexamethasone exhibits a broader and more potent inhibition of lipid inflammatory mediators compared to the observed effects of this compound.
Cytokine Inhibition Potently inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by inhibiting transcription factors like NF-κB.[2][3]Dexamethasone is a well-established and potent inhibitor of pro-inflammatory cytokine synthesis. Data on this compound's direct effect on cytokine production is less established.
NF-κB Inhibition Suggested to reduce the activity of the NF-κB immune response transcription factor.[4]A primary mechanism of action is the inhibition of NF-κB activation, preventing the transcription of numerous pro-inflammatory genes.[3][5]Both compounds appear to converge on the NF-κB signaling pathway, a central regulator of inflammation.

Comparative Analysis of In-Vivo Anti-Inflammatory Effects

In-vivo studies further elucidate the anti-inflammatory potential of this compound, particularly in models of allergic inflammation. Dexamethasone serves as a benchmark for potent anti-inflammatory activity in a wide range of in-vivo models.

Model This compound Dexamethasone Key Findings
Passive Cutaneous Anaphylaxis (PCA) in Rats Dose-dependently inhibited 48-hr PCA, with 5 mg/kg showing similar inhibition to 1 mg/kg of ketotifen.[6]A standard positive control in this model, known to potently inhibit the inflammatory response.This compound demonstrates significant efficacy in a classic model of IgE-mediated inflammation.
Experimental Asthma in Guinea Pigs A 5 mg/kg oral dose showed fair inhibition of antigen-induced asthma.[6]Highly effective in reducing airway inflammation and hyperresponsiveness in animal models of asthma.While this compound shows some effect, Dexamethasone remains the gold standard for controlling asthmatic inflammation.
Carrageenan-Induced Paw Edema in Rats A standard positive control that potently reduces paw edema in this acute inflammation model.This is a standard model for evaluating anti-inflammatory drugs, and Dexamethasone's efficacy is well-documented.

Experimental Protocols

In-Vitro: Inhibition of Histamine Release from Rat Peritoneal Mast Cells
  • Mast Cell Isolation: Peritoneal cells are harvested from male Wistar rats by peritoneal lavage with Hanks' balanced salt solution (HBSS). The cells are washed and suspended in a buffered salt solution.

  • Induction of Histamine Release: Mast cells are pre-incubated with varying concentrations of this compound, Dexamethasone, or vehicle control for 10 minutes at 37°C. Histamine release is then induced by adding an appropriate secretagogue (e.g., compound 48/80 or calcium ionophore A23187).

  • Quantification of Histamine: The reaction is stopped by centrifugation at 4°C. The histamine content in the supernatant is measured by a sensitive method such as fluorometric assay or ELISA.

  • Data Analysis: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence of the test compound to that released in the control group.

In-Vivo: Rat Passive Cutaneous Anaphylaxis (PCA)
  • Sensitization: Male Wistar rats are passively sensitized by intradermal injections of anti-DNP-As-IgE serum into their shaved dorsal skin.

  • Drug Administration: 48 hours after sensitization, this compound, Dexamethasone, or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).

  • Antigen Challenge: One hour after drug administration, the rats are challenged intravenously (i.v.) with dinitrophenylated bovine serum albumin (DNP-BSA) mixed with Evans blue dye.

  • Evaluation of Response: Thirty minutes after the antigen challenge, the animals are euthanized, and the dorsal skin is reflected. The diameter and intensity of the blue spots (indicating plasma extravasation) are measured.

  • Data Analysis: The inhibitory effect of the drugs is expressed as the percentage reduction in the area of the blue spots compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound's Anti-Inflammatory Signaling

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. By blocking the binding of histamine to its receptor on various cells, including smooth muscle cells and endothelial cells, this compound prevents the downstream signaling events that lead to the classic symptoms of allergic inflammation, such as vasodilation, increased vascular permeability, and sensory nerve stimulation.[3] Additionally, some evidence suggests that this compound may also inhibit the NF-κB signaling pathway, which would contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes.[4]

Mequitazine_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Histamine Histamine Histamine->H1R This compound This compound This compound->H1R IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB_Activation NF-κB Activation Ca_PKC->NFkB_Activation Inflammatory_Response Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Response

Caption: this compound blocks the histamine H1 receptor, inhibiting downstream signaling.

Dexamethasone's Anti-Inflammatory Signaling

Dexamethasone, being a synthetic glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus. In the nucleus, the GR complex can act in two main ways: 1) Transrepression: It can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB, thereby preventing the expression of genes for cytokines, chemokines, and adhesion molecules.[3][5] 2) Transactivation: It can directly bind to glucocorticoid response elements (GREs) on the DNA to upregulate the expression of anti-inflammatory proteins, such as annexin A1.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Binding NFkB NF-κB IkB IκB NFkB_active Active NF-κB GR_complex->NFkB_active Inhibition Anti_inflammatory_genes Anti-inflammatory Genes GR_complex->Anti_inflammatory_genes Activation Pro_inflammatory_genes Pro-inflammatory Genes NFkB_active->Pro_inflammatory_genes

Caption: Dexamethasone activates the glucocorticoid receptor to suppress NF-κB and activate anti-inflammatory genes.

Experimental Workflow

The validation of a compound's anti-inflammatory effects typically follows a structured workflow, progressing from in-vitro screening to in-vivo validation.

Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (e.g., H1 Receptor) Cell_Based_Assays Cell-Based Assays (e.g., Histamine Release, Cytokine Production) Receptor_Binding->Cell_Based_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., PDE, COX) Enzyme_Assays->Cell_Based_Assays Acute_Models Acute Inflammation Models (e.g., PCA, Paw Edema) Cell_Based_Assays->Acute_Models Chronic_Models Chronic Inflammation Models (e.g., Experimental Asthma) Acute_Models->Chronic_Models Dose_Response Dose-Response Curves (IC50 / ED50 Determination) Chronic_Models->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Comparative_Efficacy Comparison with Standard Drugs (e.g., Dexamethasone) Statistical_Analysis->Comparative_Efficacy

Caption: A typical workflow for evaluating the anti-inflammatory effects of a compound.

References

Mequitazine: A Comparative Analysis of Efficacy Against First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mequitazine demonstrates a comparable, and in some instances, superior therapeutic efficacy in the management of allergic conditions such as perennial rhinitis and chronic urticaria when compared to first-generation antihistamines. Notably, this compound exhibits a significantly more favorable safety profile, with a markedly lower incidence of sedative and anticholinergic side effects. This positions this compound as a valuable alternative, offering effective symptom control with an improved tolerability profile for patients.

Comparative Efficacy

Allergic Rhinitis

Clinical investigations into the efficacy of this compound for allergic rhinitis have yielded varied results when compared directly with first-generation antihistamines. In a double-blind, cross-over, placebo-controlled study involving 29 adults with perennial rhinitis, dexchlorpheniramine was found to be significantly more effective than both this compound and placebo in relieving rhinitis symptoms (p < 0.01)[1][2]. Dexchlorpheniramine significantly reduced nasal obstruction, rhinorrhea, and sneezing, whereas this compound only showed a significant effect on rhinorrhea[1][2]. However, both this compound and dexchlorpheniramine were effective in reducing mucosal congestion[1][2].

Chronic Urticaria and Dermatological Conditions

In the context of chronic urticaria and other allergic dermatological conditions, this compound has demonstrated robust efficacy. A double-blind, randomized trial with 40 patients showed that this compound (5 mg twice daily) was significantly more effective than placebo in improving the overall condition[3]. Another study comparing this compound (10 mg daily) to brompheniramine (24 mg daily) in 48 patients with allergic disorders found this compound to be at least as effective as the first-generation antihistamine[4]. Furthermore, a study on chronic recurrent urticaria showed a good to very good response in 69% of patients treated with this compound[5]. For urticarial itch, first- and second-generation antihistamines have shown similar clinical benefits and are superior to placebo[6].

Side Effect Profile: Sedation and Anticholinergic Effects

A key differentiator between this compound and first-generation antihistamines is its significantly lower propensity to cause sedation and other central nervous system (CNS) side effects.

Sedation

Multiple studies have consistently reported that this compound has a low sedation profile, comparable to that of other second-generation antihistamines like cetirizine and loratadine[7]. A review of several clinical trials concluded that this compound produced less drowsiness and fatigue than sedating antihistamines in both healthy volunteers and patients with allergic disorders[7]. In a double-blind, crossover, placebo-controlled trial with 20 healthy Thai volunteers, there were no significant differences in CNS side effects between this compound and placebo, whereas chlorpheniramine produced significant side effects[4][8]. Another comparative study found that this compound caused significantly less drowsiness than brompheniramine[4]. While some studies have noted mild driving impairment with single doses of this compound, this effect tended to disappear with repeated dosing, suggesting the development of tolerance[9].

Anticholinergic Effects

First-generation antihistamines are known for their anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention, due to their interaction with muscarinic receptors[10][11]. While this compound is structurally related to phenothiazines, which can have anticholinergic properties, its anticholinergic activity appears to be less pronounced than that of first-generation agents. One in-vitro study demonstrated that this compound only exhibited anticholinergic activity at the highest concentration tested, while its H1-blocking potency was similar to clemizole[2].

Data Presentation

Table 1: Comparative Efficacy of this compound vs. First-Generation Antihistamines

Indication This compound First-Generation Antihistamine Key Findings References
Perennial RhinitisLess effectiveDexchlorpheniramine Dexchlorpheniramine was significantly better at relieving overall symptoms. This compound only significantly relieved rhinorrhea.[1][2]
Chronic UrticariaEffective Brompheniramine This compound was at least as effective as brompheniramine.[4]
Dermatological ConditionsSignificantly more effective than placebo N/AThis compound showed a significantly better overall response compared to placebo.[3]

Table 2: Comparative Side Effect Profile of this compound vs. First-Generation Antihistamines

Side Effect This compound First-Generation Antihistamines (e.g., Chlorpheniramine, Dexchlorpheniramine) Key Findings References
Sedation/Drowsiness Low incidence, comparable to placebo and other second-generation antihistamines.High incidence, significantly more sedative than this compound and placebo.This compound demonstrates a clinically proven low-sedation profile.[4][7][8]
Anticholinergic Effects Present at high concentrations in vitro.Commonly reported (dry mouth, blurred vision, etc.).First-generation antihistamines block both histaminic and muscarinic receptors.[2][10][11]
Psychomotor Impairment Mild impairment with single doses, which may resolve with repeated administration.Significant impairment of driving and psychomotor performance.This compound's effects are generally milder and may diminish over time.[9]

Experimental Protocols

Study: this compound and Dexchlorpheniramine in Perennial Rhinitis
  • Design: A double-blind, cross-over, placebo-controlled study.

  • Participants: 29 adult patients with perennial rhinitis.

  • Interventions: Patients received this compound, dexchlorpheniramine, and placebo in a randomized order.

  • Assessment of Efficacy:

    • Symptom Scores: Patients recorded the severity of nasal obstruction, rhinorrhea, and sneezing.

    • Anterior Rhinoscopy: Mucosal congestion, secretion, and lividity were assessed by a physician.

    • Patient Preference: Patients indicated their preferred treatment at the end of the study.

  • Assessment of Side Effects: Occurrence of any adverse effects was recorded throughout the study period.

  • Statistical Analysis: The significance of differences between treatments was evaluated using appropriate statistical tests (p-values were reported).[1][2]

Study: CNS Side Effects of this compound vs. Chlorpheniramine
  • Design: A double-blind, crossover, placebo-controlled trial.

  • Participants: 20 healthy Thai volunteers (10 males, 10 females, aged 23-39).

  • Interventions: Participants received this compound, chlorpheniramine, and placebo in a randomized, crossover fashion.

  • Assessment of CNS Effects:

    • Subjective Tests: Alertness scale rating and visual analogue scale rating.

    • Objective Tests: Card sorting, glass-bead picking, and estimation of reaction time.

  • Statistical Analysis: The significance of differences in side effects between the treatments was analyzed.[4][8]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

First-generation antihistamines readily cross the blood-brain barrier and act on H1 receptors in the central nervous system, leading to sedation. They also block muscarinic receptors, causing anticholinergic side effects[1][10][11]. This compound, a second-generation antihistamine, has a lower propensity to cross the blood-brain barrier, resulting in a more favorable side-effect profile. Both generations of antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive state.

H1_Signaling_Pathway cluster_cell Target Cell cluster_drugs Pharmacological Intervention cluster_cns Central Nervous System Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R_active Inverse Agonist (stabilizes inactive state) BBB Blood-Brain Barrier This compound->BBB Limited Crossing First_Gen_AH First-Gen Antihistamine First_Gen_AH->H1R_active Inverse Agonist (stabilizes inactive state) First_Gen_AH->BBB Crosses CNS_H1R CNS H1 Receptors BBB->CNS_H1R Impacts Sedation Sedation CNS_H1R->Sedation Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Periods (Crossover) cluster_assessment Data Collection & Analysis P Patient Recruitment (e.g., Allergic Rhinitis Patients) R Randomization P->R G1 Group A (this compound -> Washout -> Dexchlorpheniramine -> Washout -> Placebo) R->G1 G2 Group B (Dexchlorpheniramine -> Washout -> Placebo -> Washout -> this compound) R->G2 G3 Group C (Placebo -> Washout -> this compound -> Washout -> Dexchlorpheniramine) R->G3 A Assessment of Efficacy (Symptom Scores, Clinical Examination) G1->A S Assessment of Safety (Adverse Event Reporting) G1->S G2->A G2->S G3->A G3->S DA Data Analysis (Statistical Comparison of Treatments) A->DA S->DA

References

Mequitazine's Sedative Profile: A Comparative Analysis with Other H1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals that mequitazine, a second-generation H1 antagonist, exhibits a low-sedation profile comparable to other widely used second-generation antihistamines such as cetirizine and loratadine. While possessing a phenothiazine chemical structure typically associated with first-generation antihistamines, this compound's sedative effects are significantly less pronounced than those of older agents like dexchlorpheniramine and brompheniramine. This guide provides a detailed comparison of the sedative profiles of this compound and other H1 antagonists, supported by experimental data and methodological insights for researchers and drug development professionals.

Comparative Sedative Effects of H1 Antagonists

The sedative properties of H1 antagonists are primarily attributed to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS). First-generation antihistamines readily penetrate the CNS, leading to a higher incidence of sedation, drowsiness, and impaired psychomotor function. In contrast, second-generation agents like this compound are designed to have limited CNS penetration, resulting in a more favorable side-effect profile.

Clinical studies have consistently demonstrated that this compound produces less drowsiness and fatigue compared to first-generation antihistamines.[1] Its sedative potential is generally considered to be on par with other second-generation antihistamines, although some studies suggest a mild, dose-dependent increase in sedation, particularly at higher concentrations.[2][3] Notably, the sedative effects of this compound may diminish with repeated administration.

The following tables summarize quantitative data from comparative clinical trials assessing the sedative effects of this compound and other H1 antagonists.

Table 1: Subjective Sedation Scores

AntagonistDosageStudy PopulationAssessment MethodOutcome vs. Placebo/Comparator
This compound 5mg BIDPatients with allergic disordersQuestionnaireSignificantly less drowsiness than brompheniramine (24mg daily).[4]
This compound 10mgHealthy VolunteersSubjective ratingsSimilar levels of drowsiness and fatigue to non-sedating antihistamines and placebo.[1]
Dexchlorpheniramine 6mgHealthy VolunteersSubjective ratingsProduced drowsiness and fatigue measurably different from placebo.[1][5]
Cetirizine 10mgHealthy VolunteersSubjective ratingsNo significant difference in subjective sedation compared to placebo.[2]
Loratadine 10mgPatients with seasonal allergic rhinitisDiary cardsDid not induce more side effects, including sedation, than placebo.[6]

Table 2: Objective Performance Measures

AntagonistDosageStudy PopulationAssessment MethodOutcome vs. Placebo/Comparator
This compound 10mgHealthy VolunteersHighway Driving TestSignificantly impaired driving performance on the first day of treatment; effect disappeared after 8 days.[7][8]
This compound 5, 10, 15mgHealthy VolunteersHighway Driving TestDose-related increase in Standard Deviation of Lateral Position (SDLP), indicating driving impairment.[2]
Dexchlorpheniramine 6mgHealthy VolunteersHighway Driving TestSignificantly impaired driving performance on the first day of treatment.[7][8]
Cetirizine 10mgHealthy VolunteersHighway Driving TestDid not affect driving performance.[2]
Chlorpheniramine -Healthy VolunteersVarious objective testsProduced side effects on the central nervous system.[9]

Experimental Protocols

The sedative effects of H1 antagonists are evaluated through a variety of subjective and objective experimental protocols.

Subjective Assessments:

  • Visual Analogue Scales (VAS): Participants rate their level of drowsiness or alertness on a continuous scale.

  • Questionnaires and Diary Cards: Standardized questionnaires or daily diaries are used to record the incidence and severity of sedative side effects.[1][4][6]

Objective Assessments:

  • Psychomotor Performance Tests: These tests evaluate cognitive and motor functions that can be impaired by sedating drugs. Examples include:

    • Critical Flicker Fusion (CFF): Measures the frequency at which a flickering light is perceived as continuous, an indicator of CNS arousal.

    • Choice Reaction Time (CRT): Assesses the speed and accuracy of responses to stimuli.

    • Tracking Tasks: Require participants to follow a moving target, measuring coordination and attention.

  • Driving Performance Tests: Considered a highly sensitive measure of sedation, these studies are conducted in real-world or simulated driving environments. The primary endpoint is often the Standard Deviation of Lateral Position (SDLP), which quantifies the weaving of the vehicle.[2][7][8]

  • Electroencephalography (EEG): Can be used to measure changes in brain wave activity associated with drowsiness and sedation.

A typical experimental workflow for assessing the sedative effects of an H1 antagonist in a clinical trial is depicted below.

G cluster_screening Phase 1: Screening cluster_baseline Phase 2: Baseline cluster_intervention Phase 3: Intervention cluster_assessment Phase 4: Post-Dose Assessment cluster_analysis Phase 5: Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 b1 Baseline Subjective Assessments (e.g., VAS) s3->b1 b2 Baseline Objective Performance Tests (e.g., Driving Simulator) b1->b2 i1 Randomization b2->i1 i2 Drug Administration (Test Drug vs. Comparator vs. Placebo) i1->i2 a1 Timed Subjective Assessments i2->a1 a2 Timed Objective Performance Tests a1->a2 d1 Data Collection a2->d1 d2 Statistical Analysis d1->d2

Figure 1. General Experimental Workflow for a Sedation Study.

Signaling Pathways and Mechanism of Sedation

Histamine H1 receptors are G-protein coupled receptors (GPCRs) located on the surface of various cells, including neurons in the CNS. The sedative effects of first-generation H1 antagonists are a direct consequence of their ability to cross the blood-brain barrier and block the binding of histamine to these receptors.

In the CNS, histamine acts as a neurotransmitter that promotes wakefulness. The binding of histamine to H1 receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the maintenance of an awake state.

H1 antagonists act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation. This prevents the downstream signaling cascade, thereby inhibiting the wakefulness-promoting effects of histamine and leading to sedation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Neuronal Excitation (Wakefulness) Ca->CellularResponse leads to PKC->CellularResponse leads to Histamine Histamine Histamine->H1R binds & activates H1_Antagonist H1 Antagonist H1_Antagonist->H1R binds & blocks

Figure 2. H1 Receptor Signaling Pathway and Antagonist Action.

Conclusion

This compound demonstrates a favorable sedative profile, aligning it with other second-generation H1 antagonists. Its reduced propensity to cause drowsiness and cognitive impairment compared to first-generation agents makes it a valuable therapeutic option for allergic conditions. The selection of an appropriate H1 antagonist should consider the potential for sedative effects, particularly in individuals who require sustained alertness for daily activities. Further research employing standardized and objective measures will continue to refine our understanding of the nuanced differences in the sedative profiles of various H1 antagonists.

References

A Comparative Analysis of Mequitazine and Dexchlorpheniramine in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of two antihistamines, mequitazine and dexchlorpheniramine, drawing upon available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy, safety, and pharmacological profiles of these two compounds.

Efficacy in Allergic Rhinitis

Clinical studies comparing this compound and dexchlorpheniramine in the treatment of allergic rhinitis have yielded varied results. In a double-blind, cross-over, placebo-controlled study involving 29 adults with perennial rhinitis, dexchlorpheniramine was found to be significantly more effective than placebo in relieving symptoms (p < 0.01), while this compound did not show a statistically significant difference from placebo.[1] Dexchlorpheniramine was effective in reducing nasal obstruction, rhinorrhea, and sneezing, whereas this compound only showed a significant effect on rhinorrhea.[1] Notably, 20 out of the 29 patients in this study preferred dexchlorpheniramine.[1]

Conversely, another double-blind clinical trial in 47 patients with allergic respiratory disorders (seasonal or perennial rhinitis and allergic sinusitis) found no statistically significant difference between this compound and dexchlorpheniramine in overall symptomatic improvement or changes in mean scores for individual symptoms.[2] In this study, 76% of patients treated with this compound were assessed as having an excellent response, compared to 59% of those treated with dexchlorpheniramine.[2]

Table 1: Efficacy in Perennial Allergic Rhinitis

Outcome MeasureThis compoundDexchlorpheniraminePlacebop-value
Symptom Relief vs. Placebo Not significantly differentp < 0.01--
Reduction in Nasal Obstruction Not significantSignificant--
Reduction in Rhinorrhea SignificantSignificant--
Reduction in Sneezing Not significantSignificant--
Reduction in Mucosal Congestion p < 0.05p < 0.01--
Patient Preference 9/2920/29--

Data from a double-blind, cross-over, placebo-controlled study in 29 adult patients.[1]

Table 2: Efficacy in Allergic Respiratory Disorders

Outcome MeasureThis compound (10 mg/day)Dexchlorpheniramine (12 mg/day)
Excellent Response Rate 76%59%
Overall Symptomatic Improvement No statistically significant differenceNo statistically significant difference

Data from a double-blind, randomized trial in 47 patients.[2]

Safety and Tolerability: Focus on Sedation

A key differentiator between antihistamines is their sedative potential. Both this compound and dexchlorpheniramine have been evaluated for their effects on the central nervous system, particularly on driving and psychomotor performance.

A study assessing the effects of single doses of this compound (10 mg) and dexchlorpheniramine (6 mg) on driving performance found that both drugs caused mild but clinically relevant impairment on the first day of treatment.[3] Specifically, this compound increased the Standard Deviation of Lateral Position (SDLP), a measure of weaving, by 2.5 cm, while dexchlorpheniramine increased it by 2.0 cm.[3] An increase in SDLP of approximately 2.2 cm is considered clinically relevant, being comparable to the impairment caused by a blood alcohol concentration (BAC) of 0.05%.[3] However, after eight days of repeated treatment, the impairing effects of both drugs on driving performance disappeared, suggesting the development of tolerance.[3][4]

In a dose-ranging study, dexchlorpheniramine significantly impaired driving performance as indicated by a significant rise in SDLP.[5] this compound also showed a dose-related increase in SDLP, although the effects of individual doses did not reach statistical significance.[5]

Regarding subjective reports of drowsiness, one clinical trial found that the frequency and severity of daytime drowsiness were significantly less in patients treated with this compound compared to those receiving dexchlorpheniramine.[2] In this study, marked or intense drowsiness necessitating discontinuation of treatment or a reduction in dosage was more common in the dexchlorpheniramine group.[2]

Table 3: Impact on Driving Performance (Day 1)

DrugDoseIncrease in SDLP (cm)95% Confidence Interval
This compound10 mg2.51.0, 4.3
Dexchlorpheniramine6 mg2.00.5, 3.8

SDLP: Standard Deviation of Lateral Position. An increase indicates greater driving impairment. Data from a study in 16 healthy volunteers.[3][4][6]

Table 4: Adverse Events Related to Drowsiness

Adverse EventThis compound (10 mg/day)Dexchlorpheniramine (12 mg/day)
Patients reporting moderate to considerable drowsiness 38
Treatment discontinuation/dose reduction due to drowsiness 16

Data from a double-blind, randomized trial in 47 patients.[2]

Pharmacokinetic Profiles

Pharmacokinetic studies have revealed differences in the absorption, distribution, metabolism, and excretion of this compound and dexchlorpheniramine.

A study in eight healthy volunteers who received a single 5 mg oral dose of this compound reported a peak serum concentration (Cmax) of 3.19 ± 1.70 ng/mL, which was reached at a time to peak concentration (Tmax) of 5.67 ± 1.68 hours.[7] The elimination half-life was found to be 45 ± 26 hours.[7]

For dexchlorpheniramine, the time to reach peak plasma concentration is approximately 3 hours, and its half-life is between 20 to 30 hours.[8]

Table 5: Pharmacokinetic Parameters

ParameterThis compound (5 mg single dose)Dexchlorpheniramine
Peak Plasma Concentration (Cmax) 3.19 ± 1.70 ng/mLNot specified
Time to Peak Plasma Concentration (Tmax) 5.67 ± 1.68 hours~3 hours
Elimination Half-life (t½) 45 ± 26 hours20-30 hours

Experimental Protocols

Efficacy in Perennial Allergic Rhinitis[1]
  • Study Design: A double-blind, cross-over, placebo-controlled trial.

  • Participants: 29 adult patients with perennial rhinitis.

  • Interventions: Patients received this compound, dexchlorpheniramine, and placebo in a randomized order.

  • Outcome Measures:

    • Symptom scores for nasal obstruction, rhinorrhea, and sneezing.

    • Anterior rhinoscopy to assess mucosal congestion, secretion, and lividity.

    • Patient preference for the treatment.

Efficacy in Allergic Respiratory Disorders[2]
  • Study Design: A randomized, double-blind trial.

  • Participants: 49 adult patients with seasonal or perennial rhinitis, and allergic sinusitis.

  • Interventions: Patients received either this compound (10 mg/day) or slow-release dexchlorpheniramine maleate (12 mg/day) for two weeks.

  • Outcome Measures:

    • Intensity of major clinical signs (sneezing, rhinorrhoea, nasal obstruction, mucous congestion, weeping, and conjunctivitis) coded numerically (0=none, 1=little, 2=moderate, 3=severe) on days 0, 7, and 14.

    • Overall clinical assessment of efficacy (graded 0 to 3).

    • Assessment of daytime drowsiness.

Driving and Psychomotor Performance[3][4]
  • Study Design: A randomized, placebo-controlled, cross-over trial.

  • Participants: Sixteen healthy volunteers.

  • Interventions: Participants received this compound (10 mg daily), dexchlorpheniramine (6 mg twice daily), cetirizine (10 mg daily), and placebo for four separate 8-day periods.

  • Outcome Measures:

    • On-the-road driving tests:

      • Highway driving test, measuring the Standard Deviation of Lateral Position (SDLP).

      • Car-following test.

    • Psychomotor tests:

      • Tracking and divided attention tasks.

    • Subjective questionnaires to assess drowsiness and driving quality.

Signaling Pathway

Both this compound and dexchlorpheniramine are H1 receptor antagonists. They exert their therapeutic effects by blocking the action of histamine at the H1 receptor. The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the symptoms of an allergic reaction.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Leads to Antihistamine This compound / Dexchlorpheniramine Antihistamine->H1R Blocks

Caption: H1 Receptor Antagonist Signaling Pathway.

Conclusion

The clinical evidence presents a nuanced comparison between this compound and dexchlorpheniramine. While one study suggests dexchlorpheniramine has superior efficacy in perennial allergic rhinitis, another indicates comparable performance in a broader population with allergic respiratory disorders. A significant advantage for this compound appears to be its lower propensity to cause daytime drowsiness, a critical factor for patient compliance and safety. Both drugs have been shown to cause mild, transient impairment in driving performance upon initial administration. The choice between these two agents may therefore depend on the specific clinical context, balancing the need for potent symptom relief with the desirability of minimizing sedative side effects. Further large-scale, head-to-head clinical trials with standardized outcome measures would be beneficial to more definitively delineate the relative therapeutic value of this compound and dexchlorpheniramine.

References

Mequitazine Demonstrates Superior Efficacy Over Placebo in Attenuating Ocular Allergic Reactions in Allergen Challenge Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTPELLIER, France – Topical ophthalmic mequitazine, a potent H1-receptor antagonist, has been shown to be significantly more effective than placebo in reducing the signs and symptoms of allergic conjunctivitis in controlled ocular allergen challenge (OAC) studies. These findings provide robust evidence for this compound's potential as a therapeutic agent for individuals suffering from ocular allergies.

A double-blind, randomized, placebo-controlled study evaluated the efficacy of 0.05% this compound eye drops in 20 healthy subjects with a known allergy to grass pollen.[1] The results demonstrated that eyes pretreated with this compound exhibited a statistically significant reduction in the composite score for allergic conjunctivitis, which includes key indicators such as redness, chemosis (swelling of the conjunctiva), tearing, and itching, when compared to eyes that received a placebo.[1] Furthermore, a higher concentration of the allergen was required to elicit a positive allergic reaction in the this compound-treated eyes, indicating a greater level of protection.[1]

Another randomized, double-masked trial involving 60 healthy adults with a confirmed allergy to house dust mites further supports the preventive capabilities of this compound. In the preventive phase of this study, subjects treated with 0.05% this compound eye drops twice daily for two weeks showed a significantly lower number of positive reactions to the allergen challenge at the predetermined threshold dose compared to the placebo group (20% for this compound vs. 60% for placebo, p = 0.01).

Mechanism of Action

This compound functions as a selective histamine H1-receptor antagonist.[2][3][4] In an allergic reaction, allergens trigger the release of histamine from mast cells.[2] This histamine then binds to H1 receptors on various cells in the eye, leading to the characteristic symptoms of allergic conjunctivitis, such as itching, redness (due to vasodilation), and swelling (due to increased vascular permeability).[2][3] By competitively blocking these H1 receptors, this compound prevents histamine from exerting its effects, thereby alleviating the symptoms of the allergic response.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal clinical trial comparing 0.05% this compound eye drops to placebo in an ocular allergen challenge model.

Efficacy EndpointThis compound (0.05%)PlaceboStatistical SignificanceReference
Reduction in Composite Score Significantly reduced-p < 0.05[1]
Allergen Threshold Concentration Higher concentration requiredLower concentration requiredp < 0.05[1]
Positive Reactions at Threshold (Preventive) 20%60%p = 0.01

Experimental Protocols

The efficacy of this compound was evaluated using the standardized Conjunctival Allergen Challenge (CAC) model, a well-established method for inducing and assessing the signs and symptoms of allergic conjunctivitis in a controlled setting.[1]

Conjunctival Allergen Challenge (CAC) Protocol

The CAC model is a reproducible and validated method used in clinical trials to evaluate the efficacy of anti-allergic medications.[5]

1. Subject Selection:

  • Participants with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, house dust mites) are recruited.[1]

  • A baseline conjunctival allergen challenge is often performed to determine the specific dose of the allergen that elicits a consistent allergic reaction.

2. Treatment Administration:

  • In a double-blind and randomized manner, subjects receive the active treatment (e.g., 0.05% this compound eye drops) in one eye and a placebo in the contralateral eye.[1]

  • The timing of drug administration relative to the allergen challenge is precisely controlled. For instance, the last dose may be administered 15 minutes before the challenge.[1]

3. Allergen Challenge:

  • A standardized solution of the specific allergen is instilled into the lower conjunctival cul-de-sac of both eyes.

  • The concentration of the allergen used is the previously determined threshold dose that reliably induces a positive allergic reaction.

4. Efficacy Assessment:

  • The signs and symptoms of allergic conjunctivitis are evaluated by a trained observer at specific time points after the allergen challenge (e.g., 5, 10, 15, and 60 minutes).

  • A standardized scoring system, such as the Abelson composite score, is used to quantify the severity of itching, redness, chemosis, and tearing. Each parameter is typically graded on a scale (e.g., 0 for none, to 4 for severe).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a contralateral-eye design used in ocular allergen challenge studies to compare an active drug to a placebo.

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Double-Blind, Randomized) cluster_challenge Allergen Challenge & Assessment cluster_outcome Outcome Analysis subject_pool Subject Pool (History of Allergic Conjunctivitis) skin_test Positive Skin Test to Specific Allergen subject_pool->skin_test baseline_cac Baseline Conjunctival Allergen Challenge (Determine Threshold Dose) skin_test->baseline_cac randomization Randomization baseline_cac->randomization left_eye Left Eye (e.g., this compound 0.05%) randomization->left_eye right_eye Right Eye (e.g., Placebo) randomization->right_eye allergen_instillation Instillation of Allergen Threshold Dose (Both Eyes) left_eye->allergen_instillation right_eye->allergen_instillation assessment Assessment of Signs & Symptoms (e.g., 5, 10, 15, 60 min post-challenge) allergen_instillation->assessment data_analysis Comparison of Composite Scores (this compound vs. Placebo) assessment->data_analysis

Caption: Ocular Allergen Challenge Experimental Workflow.

References

A Comparative Analysis of Mequitazine, Dexchlorpheniramine, and Cetirizine: A Dose-Ranging Study on Psychomotor Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antihistamines mequitazine, dexchlorpheniramine, and cetirizine, focusing on their effects on driving, memory, and psychomotor performance. The information is primarily drawn from a pivotal dose-ranging, randomized, double-blind, placebo-controlled crossover study conducted by Theunissen et al. (2004), with supplementary data from related research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies.

Data Presentation: Comparative Performance Metrics

The sedative and psychomotor effects of single doses of this compound (5, 10, and 15 mg), dexchlorpheniramine (6 mg), cetirizine (10 mg), and a placebo were evaluated in eighteen healthy volunteers. The key findings are summarized in the tables below.

Table 1: Effects on Highway Driving Performance (Standard Deviation of Lateral Position - SDLP)

TreatmentDoseMean Change in SDLP (cm) vs. PlaceboStatistical Significance vs. Placebo
This compound5 mgData not available in abstractNot statistically significant
This compound10 mgData not available in abstractNot statistically significant
This compound15 mgData not available in abstractNot statistically significant
Dexchlorpheniramine6 mgSignificant increaseStatistically significant
Cetirizine10 mgNo significant effectNot statistically significant

Note: While this compound showed a dose-related increase in SDLP, the effects of the individual doses did not reach statistical significance. A later repeated-dose study showed that a single 10 mg dose of this compound increased SDLP by 2.5 cm, and a 6 mg dose of dexchlorpheniramine increased it by 2.0 cm on the first day of treatment.[1][2]

Table 2: Effects on Divided Attention Task (Reaction Time - RT)

TreatmentDoseMean Change in Reaction Time vs. PlaceboStatistical Significance vs. Placebo
This compound5 mgDose-related increaseNot statistically significant
This compound10 mgDose-related increaseNot statistically significant
This compound15 mgDose-related increaseStatistically significant
Dexchlorpheniramine6 mgData not available in abstractData not available in abstract
Cetirizine10 mgNo effectNot statistically significant

Experimental Protocols

The study by Theunissen et al. (2004) employed a rigorous set of methodologies to assess the psychomotor and cognitive effects of the antihistamines.

Study Design

The study was a double-blind, placebo-controlled, crossover design. Each of the eighteen healthy volunteers received a single dose of each of the following treatments on separate days: this compound (5, 10, and 15 mg), cetirizine (10 mg), dexchlorpheniramine (6 mg), and a placebo.

Highway Driving Test

This on-the-road test was conducted in normal traffic to assess real-world driving performance. The primary measure was the Standard Deviation of Lateral Position (SDLP), which quantifies the weaving motion of the car. An increase in SDLP indicates impaired driving performance.

Car-Following Test

This test evaluated the subject's ability to maintain a constant distance to a lead vehicle that executed a series of braking maneuvers.

Cognitive and Psychometric Tests

A battery of tests was used to assess various aspects of cognitive and psychomotor function:

  • Tracking Task: Assessed visuomotor coordination.

  • Divided Attention Task: Required subjects to perform two tasks simultaneously to measure their ability to divide attention. This typically involves a primary tracking or monitoring task and a secondary reaction time task.

  • Memory Tasks: Evaluated short-term and working memory.

  • Reasoning Task: Assessed logical thinking and problem-solving abilities.

  • Critical Flicker Fusion Test: Measured the frequency at which a flickering light is perceived as continuous, an indicator of central nervous system arousal.

Subjective Ratings and Physiological Measures
  • Questionnaires: Subjects provided subjective ratings of their alertness and mood.

  • Pupil Size: Pupillometry was used to objectively measure changes in pupil diameter, which can be affected by sedative drugs.

Visualizations: Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

This compound, dexchlorpheniramine, and cetirizine are all antagonists of the histamine H1 receptor. By blocking this receptor, they prevent histamine from initiating the signaling cascade that leads to allergic symptoms. The sedative effects of first-generation antihistamines like dexchlorpheniramine, and to a lesser extent some second-generation ones like this compound, are due to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates Histamine Histamine Histamine->H1R Binds and Activates Antihistamine Antihistamine (this compound, Dexchlorpheniramine, Cetirizine) Antihistamine->H1R Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca->Allergic_Response PKC->Allergic_Response G cluster_setup Study Setup cluster_treatment Treatment Arms (Single Dose on Separate Days) cluster_assessment Performance Assessment cluster_data Data Analysis Recruitment Recruitment of 18 Healthy Volunteers Design Randomized, Double-Blind, Crossover Design Recruitment->Design This compound This compound (5, 10, 15 mg) Design->this compound Dexchlorpheniramine Dexchlorpheniramine (6 mg) Design->Dexchlorpheniramine Cetirizine Cetirizine (10 mg) Design->Cetirizine Placebo Placebo Design->Placebo Driving On-Road Driving Tests (Highway & Car-Following) This compound->Driving Psychomotor Cognitive & Psychomotor Tests (Tracking, Divided Attention, Memory, etc.) This compound->Psychomotor Subjective Subjective Ratings & Questionnaires This compound->Subjective Dexchlorpheniramine->Driving Dexchlorpheniramine->Psychomotor Dexchlorpheniramine->Subjective Cetirizine->Driving Cetirizine->Psychomotor Cetirizine->Subjective Placebo->Driving Placebo->Psychomotor Placebo->Subjective Analysis Statistical Analysis of Performance Metrics (SDLP, RT, etc.) Driving->Analysis Psychomotor->Analysis Subjective->Analysis Comparison Comparison of Drug Effects vs. Placebo and Each Other Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of Mequitazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of mequitazine is a critical aspect of laboratory safety and environmental responsibility. As a toxic chemical compound, improper disposal can pose significant risks to human health and the environment.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with regulatory standards.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] The RCRA establishes a framework for managing hazardous waste from its generation to its final disposal.[3] A key provision for healthcare and research facilities is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the drain, a practice commonly known as "sewering".[5]

Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[4][5] While only a fraction of pharmaceutical waste is classified as hazardous by the EPA, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination.[5]

Step-by-Step Disposal Procedures for this compound

1. Waste Characterization and Segregation:

The first step in proper disposal is to determine if the this compound waste is considered hazardous under RCRA. This compound is classified as acutely toxic if swallowed (H301), which may qualify it as a hazardous waste depending on its formulation and concentration.[1][2]

  • Consult Safety Data Sheets (SDS): The SDS for the specific this compound product will provide crucial information on its hazards and disposal recommendations.[1]

  • Segregate Waste Streams: this compound waste should be segregated from non-hazardous waste at the point of generation. This includes contaminated personal protective equipment (PPE), labware, and cleaning materials.

2. Handling and Storage of this compound Waste:

Proper handling and storage are essential to minimize exposure and prevent accidental release.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound and its waste.[1]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste. The containers should be compatible with the chemical properties of this compound.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.[2]

3. Spill Management:

In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as this compound waste.

4. Final Disposal:

The final disposal route for this compound waste depends on its classification as hazardous or non-hazardous.

  • Hazardous this compound Waste: If classified as RCRA hazardous waste, it must be managed by a licensed hazardous waste contractor. The most common treatment method for hazardous pharmaceutical waste is incineration at a permitted facility.[4][6]

  • Non-Hazardous this compound Waste: For this compound waste not classified as hazardous, disposal should still be handled responsibly. Options include sending the waste to a reverse distributor for potential credit and proper disposal or using a licensed medical waste incinerator.[5] Landfilling in a permitted solid waste landfill may be an option, but incineration is generally preferred for pharmaceuticals.[5]

  • Empty Containers: Thoroughly rinse empty this compound containers three times. The rinsate should be collected and disposed of as chemical waste.[7] Once cleaned, the containers can be disposed of as regular laboratory glass or plastic waste after defacing the label.[7]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Hazard Classification Acute toxicity, oral (Category 3), H301[1][2]
Disposal Requirement In accordance with local, state, and federal regulations[1][2]
Prohibited Disposal Method Flushing down drains ("sewering") for hazardous pharmaceuticals[5]
Recommended Treatment Incineration for hazardous pharmaceutical waste[4][6]

This compound Disposal Workflow

MequitazineDisposal cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal Disposal Pathways cluster_spill Spill Management start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate characterize Characterize Waste (Hazardous vs. Non-Hazardous) segregate->characterize spill Spill Occurs segregate->spill Potential hazardous_disposal Dispose as Hazardous Waste (Licensed Contractor, Incineration) characterize->hazardous_disposal Hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste (Reverse Distributor or Incineration) characterize->non_hazardous_disposal Non-Hazardous end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end contain Contain & Absorb spill->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Cleanup Materials as this compound Waste decontaminate->dispose_spill_waste dispose_spill_waste->characterize

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Mequitazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mequitazine. The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound is classified as toxic if swallowed.[1][2] The recommended PPE includes:

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile or neoprene).[1][3]To prevent skin contact. It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal.[4]
Eye Protection Safety goggles or a face shield if the situation requires.[1]To protect eyes from dust or splashes.
Respiratory Protection A dust respirator, self-contained breathing apparatus (SCBA), or a supplied air respirator may be necessary. Use respirators approved under appropriate government standards.[1]To prevent inhalation of this compound dust, especially when engineering controls are not sufficient.
Body Protection Impervious protective clothing, such as a lab coat or disposable gown.[1][2][4] Protective boots may be required depending on the situation.[1]To protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dark, and well-ventilated area.[1]

  • The recommended storage temperature is between 20°C and 25°C (68°F–77°F).[5]

  • Store the compound in a locked area to prevent unauthorized access.[1][2]

  • Keep this compound away from strong oxidizing agents.[5]

2.2. Handling and Preparation

  • All handling of this compound should be performed in a well-ventilated area, preferably within a laboratory fume hood or a similar local exhaust system.[6]

  • Avoid the generation and dispersion of dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][2]

  • Wash hands and face thoroughly after handling the compound.[1][2]

2.3. Disposal Plan

  • Dispose of this compound and its container through a licensed hazardous waste management company.[1][6]

  • Observe all federal, state, and local environmental regulations for disposal.[1]

  • One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • For unused or expired medicines in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[7][8] If not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and placed in the household trash.[8][9]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

3.1. Spills

  • Evacuate unnecessary personnel from the spill area.

  • Wear appropriate personal protective equipment, including respiratory protection.[2][6]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • For powder spills, carefully sweep the material into an airtight container, avoiding dust dispersal.[1]

  • For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2]

  • Decontaminate the spill area and any affected equipment.[2]

  • Dispose of the collected material as hazardous waste.[1][2]

3.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.[1][6]
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if they feel unwell.[1][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1][2][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[2][6]

3.3. Firefighting Measures

  • In case of a fire, use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][6]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][6]

  • Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides.[6]

This compound Spill Response Workflow

The following diagram illustrates the procedural workflow for responding to a this compound spill.

MequitazineSpillResponse cluster_InitialActions Initial Actions cluster_Response Spill Response cluster_DecontaminationDisposal Decontamination & Disposal cluster_FollowUp Follow-Up Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate IMMEDIATE Secure Secure the Area & Alert Others Evacuate->Secure Assess Assess the Spill Secure->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) Assess->DonPPE SAFE TO PROCEED Contain Contain the Spill DonPPE->Contain Neutralize Neutralize/Absorb Spill (Use inert absorbent for liquids) Contain->Neutralize Collect Collect Spill Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report Review Review & Update Procedures Report->Review

Caption: Workflow for this compound Spill Response.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.